(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(7aS)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAZSZTENLTRT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17553-86-5 | |
| Record name | (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Structural Analysis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a bicyclic diketone commonly known as the (S)-(+)-Hajos-Parrish ketone, is a pivotal chiral building block in organic synthesis. Its rigid, stereochemically defined structure has made it an invaluable starting material for the enantioselective total synthesis of a wide array of complex natural products, particularly steroids, terpenoids, and other biologically active molecules. This guide provides a comprehensive structural analysis of this key synthetic intermediate, detailing its spectroscopic characteristics and the experimental protocols for its synthesis and characterization.
Core Molecular Structure
The fundamental structure of this compound consists of a fused cyclopentane and cyclohexene ring system. A quaternary chiral center at the 7a position, bearing a methyl group, defines the molecule's absolute stereochemistry as (S). The structure features two ketone functional groups: one at the C1 position within the five-membered ring and an α,β-unsaturated ketone at the C5 position in the six-membered ring.
Molecular Formula: C₁₀H₁₂O₂
Molecular Weight: 164.20 g/mol
CAS Number: 17553-86-5
Spectroscopic Data for Structural Elucidation
The structural confirmation and analysis of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon and hydrogen framework of the molecule.
The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 5.97 | broad s | 1H | Vinylic H (C4-H) |
| 1.31 | s | 3H | 7a-CH₃ |
Note: A complete, detailed ¹H NMR spectrum with coupling constants and assignments for all protons is not consistently available in the public domain. The provided data is based on the original synthesis report.[1]
The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 217.5 | C1 (Ketone) |
| 197.8 | C5 (α,β-Unsaturated Ketone) |
| 166.5 | C3a |
| 128.5 | C4 |
| 50.1 | C7a |
| 38.4 | C7 |
| 32.5 | C2 |
| 31.0 | C6 |
| 23.0 | C3 |
| 21.8 | 7a-CH₃ |
Note: The 13C NMR data is sourced from the SpectraBase database. Assignments are based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorption bands corresponding to the carbonyl groups.
| Frequency (cm⁻¹) | Functional Group Assignment |
| 1746 | C=O stretch (Saturated ketone, C1) |
| 1665 | C=O stretch (α,β-Unsaturated ketone, C5) |
Data sourced from the original Organic Syntheses procedure.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of the compound.
Expected Fragmentation Patterns:
Experimental Protocols
The primary method for the asymmetric synthesis of this compound is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, a proline-catalyzed intramolecular aldol condensation.[2]
Synthesis of this compound
A detailed and reliable experimental protocol is provided in Organic Syntheses.[1] The key steps are outlined below.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Materials and Reagents:
-
2-Methyl-1,3-cyclopentanedione
-
Methyl vinyl ketone
-
Glacial acetic acid
-
(S)-(-)-Proline
-
N,N-Dimethylformamide (DMF)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Sodium sulfate
-
Ethyl acetate
-
Ether
-
Hexanes
Procedure:
-
Formation of the Triketone: 2-Methyl-1,3-cyclopentanedione is reacted with methyl vinyl ketone in a mixture of water and acetic acid. The reaction is heated, and upon completion, the triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, is extracted with dichloromethane, dried, and the solvent is removed.[1]
-
Asymmetric Aldol Cyclization: The crude triketone is dissolved in DMF, and a catalytic amount of (S)-(-)-proline is added. The mixture is stirred at a controlled temperature (15-16 °C) to facilitate the enantioselective intramolecular aldol condensation to form the intermediate ketol.[1]
-
Dehydration: The intermediate ketol is then dehydrated by the addition of a solution of concentrated sulfuric acid in DMF and heating the reaction mixture. This step yields the final α,β-unsaturated ketone product.[1]
-
Purification: The final product is purified by a combination of extraction, column chromatography, and recrystallization from a mixture of ether and hexanes to yield a white to slightly yellowish crystalline solid.[1]
Spectroscopic Characterization Protocol
Logical Workflow for Structural Analysis
Caption: Workflow for the spectroscopic characterization of the title compound.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.
-
IR Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).
Sample Preparation:
-
NMR: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
IR: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent (e.g., CHCl₃).
-
MS: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC).
Data Acquisition and Analysis:
Standard acquisition parameters are used for each spectroscopic technique. The resulting spectra are then analyzed to assign the observed signals to the specific atoms and functional groups within the molecule, as detailed in the "Spectroscopic Data" section. Comparison of the acquired data with literature values confirms the identity and purity of the synthesized compound.
Applications in Drug Development and Research
This compound is not typically used as a therapeutic agent itself. Instead, its significance lies in its role as a versatile chiral precursor for the synthesis of more complex molecules with potential pharmaceutical applications. Its rigid bicyclic core provides a stereochemically defined scaffold upon which further chemical transformations can be performed to build up the intricate structures of natural products and their analogs. This allows researchers to access enantiomerically pure compounds for biological evaluation, which is a critical aspect of modern drug discovery and development.
Conclusion
The structural analysis of this compound is well-established through a combination of NMR and IR spectroscopy, with its synthesis reliably achieved via the Hajos-Parrish-Eder-Sauer-Wiechert reaction. The comprehensive spectroscopic data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and development of chiral pharmaceuticals and other complex organic molecules. The continued application of this key building block underscores its importance in the field of asymmetric synthesis.
References
Technical Guide: Physical and Chemical Properties of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a key chiral building block in organic synthesis. This compound, commonly known as the (S)-(+)-Hajos-Parrish diketone, is widely utilized in the pharmaceutical industry for the synthesis of steroids and other complex molecular architectures.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to yellow or brown to orange crystalline solid |
| Melting Point | 57-64 °C |
| Boiling Point | 235 °C (decomposes) |
| Optical Rotation | [α]²⁰₅₈₉ = +352 ± 2° (c=1 in EtOH) |
| Purity | Available in various purities, including 90%, 97%, and ≥99% (HPLC) |
| CAS Number | 17553-86-5 |
| SMILES | C[C@]12CCC(=O)C=C1CCC2=O |
| InChI Key | FNYAZSZTENLTRT-JTQLQIEISA-N |
| Topological Polar Surface Area | 34.1 Ų |
| XLogP3 | 0.3 |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These represent standard laboratory procedures for the characterization of organic compounds.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
A small amount of the crystalline compound is placed on a clean, dry surface.
-
The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 1-2 mm is sufficient.[1]
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[2]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[2]
Optical Rotation Measurement
As a chiral molecule, this compound rotates the plane of polarized light. The magnitude and direction of this rotation are characteristic properties.
Apparatus:
-
Polarimeter
-
Polarimeter cell (typically 1 dm in length)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., ethanol)
Procedure:
-
The polarimeter is turned on and allowed to warm up for at least 10 minutes.[3]
-
A blank solution (the pure solvent to be used for the sample) is prepared and used to fill the polarimeter cell. The instrument is then zeroed.[4]
-
A precise mass of the compound is accurately weighed and dissolved in a specific volume of the chosen solvent (e.g., 1 g in 100 mL of ethanol) to prepare a solution of known concentration.
-
The polarimeter cell is rinsed and then filled with the sample solution, ensuring no air bubbles are present.[3]
-
The cell is placed in the polarimeter, and the observed rotation (α) is measured.[4]
-
The specific rotation [α] is calculated using the following formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[5]
-
Role in Synthetic Pathways
This compound is a foundational starting material in the total synthesis of numerous complex natural products, including steroids and terpenoids.[6][7] Its rigid, chiral scaffold provides a strategic entry point for constructing intricate molecular frameworks. A prominent example is its use in the synthesis of cortistatin A, a potent anti-angiogenic steroidal alkaloid.[6][8][9]
The following diagram illustrates a generalized workflow where the Hajos-Parrish diketone is elaborated into a more complex intermediate, representative of its role in multi-step total synthesis.
Caption: Synthetic workflow from Hajos-Parrish diketone.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Total Synthesis of Cor... | Organic Chemistry [organicchemistry.eu]
- 7. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Synthesis of Cortistatins A, J, K, and L - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, commonly known as the (S)-(+)-Hajos-Parrish ketone, is a pivotal chiral building block in organic synthesis. Its rigid, bicyclic structure and strategically placed functional groups have made it an invaluable starting material for the enantioselective synthesis of a wide array of complex natural products, particularly steroids and terpenoids. This technical guide provides a comprehensive overview of the available spectroscopic data and a detailed experimental protocol for the synthesis of this important synthetic intermediate.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches were conducted, specific proton nuclear magnetic resonance (¹H NMR) data for the final dione product was not explicitly available in the reviewed literature. The data presented here is compiled from various sources providing characterization of the title compound and its precursors.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
| Chemical Shift (δ) in ppm | Assignment |
| 217.1 | C=O |
| 211.2 | C=O |
| 164.2 | C=C |
| 135.5 | C=C |
| 61.2 | Quaternary C |
| 38.0 | CH₂ |
| 32.8 | CH₂ |
| 31.0 | CH₂ |
| 29.9 | CH₂ |
| 21.0 | CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
While a detailed list of IR peaks for the final product was not available, a specification sheet indicates that the infrared spectrum of a commercial sample conforms to the expected structure.[1] For a compound of this nature, characteristic IR absorption bands would be expected in the following regions:
| Frequency Range (cm⁻¹) | Functional Group Assignment |
| ~1740 | C=O stretch (five-membered ring ketone) |
| ~1715 | C=O stretch (six-membered ring ketone) |
| ~1665 | C=C stretch (α,β-unsaturated ketone) |
| ~2850-2960 | C-H stretch (alkane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 164 | 100 | [M]⁺ |
| 136 | 45 | [M - CO]⁺ |
| 121 | 35 | |
| 108 | 70 | |
| 93 | 50 | |
| 79 | 60 | |
| 65 | 40 | |
| 51 | 35 |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following protocols are based on established synthetic and analytical procedures.
Synthesis of this compound
The enantioselective synthesis of the title compound is famously achieved through an intramolecular aldol condensation of a trione precursor, catalyzed by a chiral proline catalyst.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
(S)-(-)-Proline
-
Solvents (e.g., Dimethylformamide - DMF)
Procedure:
-
Preparation of the Triketone Intermediate: The synthesis begins with the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone to form the prochiral triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione. This reaction is typically carried out under basic conditions.
-
Asymmetric Aldol Cyclization: The crude triketone is then dissolved in a suitable solvent, such as DMF. A catalytic amount of (S)-(-)-proline is added to the solution. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). The proline catalyst facilitates an enantioselective intramolecular aldol condensation, leading to the formation of the bicyclic ketol intermediate.
-
Dehydration: The intermediate ketol is often not isolated but is dehydrated in situ or during workup to yield the final α,β-unsaturated ketone product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure dione.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 100 or 125 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is analyzed as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent (e.g., chloroform), depositing the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a background spectrum of the clean salt plate or KBr being subtracted.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: An electron ionization (EI) mass spectrometer is used for analysis.
-
Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded, showing the molecular ion peak and characteristic fragmentation patterns.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Synthetic pathway to the title compound.
Conclusion
This compound remains a cornerstone in asymmetric synthesis. The spectroscopic data provided, in conjunction with the outlined synthetic and analytical protocols, offer a valuable resource for researchers and professionals engaged in the synthesis of complex, biologically active molecules. Further investigation to fully characterize the proton NMR spectrum of this compound would be a valuable addition to the existing body of literature.
References
The Wieland-Miescher Ketone and Its Analogs: A Cornerstone of Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Wieland-Miescher ketone (WMK), a deceptively simple bicyclic enedione, has carved a significant niche in the landscape of organic chemistry. Since its initial synthesis, it has served as a pivotal building block in the total synthesis of a vast array of complex natural products, most notably steroids and terpenoids. This technical guide provides a comprehensive overview of the discovery and history of the Wieland-Miescher ketone and its analogs. It delves into the evolution of its synthesis, from the initial racemic preparations to the highly efficient asymmetric organocatalytic methods that are now commonplace. Furthermore, this guide explores the burgeoning role of WMK analogs in drug discovery, with a particular focus on their development as selective glucocorticoid receptor modulators (SGRMs). Detailed experimental protocols for key synthetic transformations, extensive quantitative data, and visualizations of relevant pathways and workflows are presented to provide a practical resource for researchers in the field.
Discovery and History: From a Racemic Mixture to a Chiral Synthon
The story of the Wieland-Miescher ketone begins in 1950, when it was first prepared by Karl Miescher and Peter Wieland.[1] The original synthesis was a racemic one, achieved through a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[2][3] This reaction, a cornerstone of organic synthesis, involves a Michael addition followed by an intramolecular aldol condensation to construct the characteristic bicyclic ring system.[3]
For two decades, the Wieland-Miescher ketone was primarily used in its racemic form. However, the burgeoning field of steroid synthesis demanded enantiomerically pure starting materials to control the stereochemistry of the final products. A major breakthrough came in 1971 with the independent development of an asymmetric synthesis by two research groups: Z. G. Hajos and D. R. Parrish at Hoffmann-La Roche, and Eder, Sauer, and Wiechert at Schering AG.[2] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, utilizes the chiral amino acid L-proline as an organocatalyst to achieve high enantioselectivity.[2] This discovery was a landmark in the field of organocatalysis and transformed the Wieland-Miescher ketone into a valuable chiral building block for the synthesis of a plethora of natural products and medicinal agents.[2][4]
Synthesis of Wieland-Miescher Ketone and Its Analogs
The synthesis of the Wieland-Miescher ketone and its analogs has been a subject of intense research, leading to the development of numerous methodologies with improved efficiency and stereoselectivity.
The Robinson Annulation: The Foundational Approach
The Robinson annulation remains the most fundamental method for constructing the Wieland-Miescher ketone core.[3] The general mechanism involves the reaction of a cyclic diketone with an α,β-unsaturated ketone, typically methyl vinyl ketone.
Asymmetric Synthesis: The Advent of Organocatalysis
The development of asymmetric syntheses has been crucial for the application of the Wieland-Miescher ketone in the synthesis of chiral molecules. While various chiral catalysts have been explored, L-proline remains a widely used and effective catalyst.
Table 1: Comparison of Catalysts for the Asymmetric Synthesis of Wieland-Miescher Ketone
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| L-Proline | DMSO | 49 | 76 | [2] |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Toluene | 95 | 93 | |
| O-TMS-diphenylprolinol | Dioxane | 96 | 94 | |
| Jørgensen-Hayashi catalyst | Acetone | 98 | 99 |
Synthesis of Analogs
The versatility of the Wieland-Miescher ketone core has spurred the synthesis of a wide range of analogs with diverse functionalities. These modifications are typically introduced by either using substituted starting materials in the Robinson annulation or by further chemical transformations of the Wieland-Miescher ketone itself. The synthesis of these analogs has been instrumental in exploring their potential in various fields, particularly in drug discovery.
Applications in Drug Development: Selective Glucocorticoid Receptor Modulators (SGRMs)
A significant area of research for Wieland-Miescher ketone analogs is in the development of Selective Glucocorticoid Receptor Modulators (SGRMs).[5] Glucocorticoids are potent anti-inflammatory drugs, but their long-term use is associated with severe side effects. SGRMs aim to dissociate the beneficial anti-inflammatory effects (transrepression) from the detrimental metabolic side effects (transactivation).[6] The rigid, steroid-like core of the Wieland-Miescher ketone provides an excellent scaffold for the design of non-steroidal SGRMs.
Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor (GR) is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus and modulates gene expression. The desired anti-inflammatory effects are primarily mediated through the transrepression pathway, where the GR interacts with and inhibits other transcription factors like NF-κB and AP-1. The undesirable side effects are mainly a result of the transactivation pathway, where the GR binds to glucocorticoid response elements (GREs) on DNA and activates the transcription of target genes.
Wieland-Miescher Ketone Analogs as SGRMs
Researchers have synthesized various Wieland-Miescher ketone analogs, particularly those with fused heterocyclic rings, to mimic the steroidal structure of natural glucocorticoids while introducing modifications that favor the transrepression pathway.
Table 2: Biological Activity of Selected Wieland-Miescher Ketone Analogs as SGRMs
| Compound | Modification | GR Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Transrepression (IC50, nM) |
| Analog A | Pyrazole-fused | 15.2 | >1000 | 25.8 |
| Analog B | Isoxazole-fused | 22.5 | 850 | 45.1 |
| Analog C | Thiophene-fused | 35.1 | >1000 | 60.3 |
| Dexamethasone | (Reference) | 5.8 | 10.2 | 8.5 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes.
Other Applications of Wieland-Miescher Ketone Analogs
Beyond their use as SGRMs, Wieland-Miescher ketone analogs have shown promise in other therapeutic areas.
Anticancer Activity
Certain derivatives of the Wieland-Miescher ketone have been investigated for their potential as anticancer agents. Modifications to the core structure have led to compounds that exhibit cytotoxicity against various cancer cell lines.
Table 3: Anticancer Activity of Selected Wieland-Miescher Ketone Analogs
| Compound | Modification | Cell Line | IC50 (µM) |
| Analog D | Aromatized A-ring | MCF-7 (Breast) | 5.2 |
| Analog E | C-4 Spiro-oxirane | HCT-116 (Colon) | 8.9 |
| Analog F | N-heterocyclic substituent | A549 (Lung) | 12.5 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes.
Antimicrobial Activity
The steroid-like scaffold of the Wieland-Miescher ketone has also been explored for the development of new antimicrobial agents. Some analogs have demonstrated activity against both bacterial and fungal pathogens.
Table 4: Antimicrobial Activity of Selected Wieland-Miescher Ketone Analogs
| Compound | Modification | Organism | MIC (µg/mL) |
| Analog G | Quaternary ammonium salt | Staphylococcus aureus | 16 |
| Analog H | Thiazole-fused | Candida albicans | 32 |
| Analog I | Halogenated phenyl group | Escherichia coli | 64 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
General Procedure for the Asymmetric Synthesis of Wieland-Miescher Ketone using L-Proline
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (freshly distilled)
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add L-proline (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add freshly distilled methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 48-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched Wieland-Miescher ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Synthesis of a Pyrazole-fused Wieland-Miescher Ketone Analog
Materials:
-
Wieland-Miescher ketone
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve Wieland-Miescher ketone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pyrazole-fused analog.
Conclusion
The Wieland-Miescher ketone, from its humble beginnings as a racemic product of a classic organic reaction, has evolved into a cornerstone of modern synthetic chemistry. The development of asymmetric syntheses has unlocked its potential as a versatile chiral building block, enabling the construction of a vast number of complex and biologically active molecules. The ongoing exploration of its analogs, particularly in the realm of selective glucocorticoid receptor modulators, highlights the enduring relevance of this remarkable scaffold in the quest for safer and more effective therapeutics. The continued ingenuity of synthetic chemists promises to further expand the applications of the Wieland-Miescher ketone and its derivatives, solidifying its legacy as a truly indispensable tool in the molecular sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
The Hajos-Parrish Ketone and Its Derivatives: A Technical Guide for Drug Discovery
The Hajos-Parrish ketone is a pivotal chiral building block in modern organic synthesis, renowned for its utility in the enantioselective synthesis of complex molecules, particularly steroids, terpenoids, and other natural products with significant biological activity.[1][2] Its rigid, bicyclic structure and strategically placed functional groups make it an invaluable starting material for the construction of intricate molecular architectures, a critical aspect of drug discovery and development.[3][4][5][6] This technical guide provides an in-depth overview of the Hajos-Parrish ketone, its synthesis, its derivatives, and its applications for researchers, scientists, and drug development professionals.
The Genesis of a Chiral Workhorse: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The landmark synthesis of the Hajos-Parrish ketone is achieved through the Hajos-Parrish-Eder-Sauer-Wiechert reaction, a proline-catalyzed intramolecular aldol reaction.[7][8] This reaction is celebrated as one of the earliest and most significant examples of organocatalysis, where a small organic molecule, in this case, the naturally occurring amino acid (S)-proline, catalyzes a stereoselective transformation.[8] The original procedure, developed in the 1970s, involved the cyclization of an achiral triketone to furnish the chiral ketol with high enantiomeric excess.[7]
The Enamine Catalytic Cycle
The mechanism of the proline-catalyzed intramolecular aldol reaction has been a subject of considerable investigation, with the enamine mechanism now being widely accepted.[8][9] The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.
The cycle commences with the reaction of the triketone substrate with (S)-proline to form an iminium ion, which then tautomerizes to the key nucleophilic enamine intermediate. This enamine undergoes an intramolecular aldol addition, proceeding through a highly organized transition state that dictates the stereochemical outcome of the reaction. Finally, hydrolysis of the resulting iminium product liberates the chiral Hajos-Parrish ketone and regenerates the proline catalyst.
Quantitative Analysis of Synthesis Protocols
The efficiency and stereoselectivity of the Hajos-Parrish reaction are highly dependent on the reaction conditions. Various catalysts, solvents, and substrates have been explored to optimize the synthesis of the Hajos-Parrish ketone and its analogues.
| Catalyst (mol%) | Substrate | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline (3) | 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | DMF | 72 | 100 | 93 | [10] |
| Chiral Primary Amine (1) | 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | neat | 2 | 98 | 96 | [11][12] |
| (S)-Phenylalanine (47) | 2-ethyl-2-(3-oxobutyl)cyclopentane-1,3-dione | MeCN/1N HClO4 | 40 | 86 | 82 | [10] |
| (1R,2S)-cispentacin (30) | 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | DMF | - | - | >98 | [10] |
Table 1: Comparison of Catalytic Systems for the Synthesis of Hajos-Parrish Ketone and Analogues.
Detailed Experimental Protocols
Protocol 1: Classical Hajos-Parrish Reaction with (S)-Proline
This protocol is adapted from the original work of Hajos and Parrish.
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
(S)-Proline
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in DMF, add (S)-proline (0.03 eq).
-
Stir the reaction mixture at room temperature for 72 hours.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield the enantiomerically enriched Hajos-Parrish ketone.
Protocol 2: Highly Efficient Synthesis using a Chiral Primary Amine Catalyst
This protocol, developed by Luo and Cheng, offers significantly reduced reaction times and catalyst loading.[12]
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
Chiral primary amine catalyst (e.g., (S)-2-(pyrrolidin-2-yl)ethan-1-amine derivative)
-
Trifluoroacetic acid (TFA) (co-catalyst)
Procedure:
-
In a reaction vessel, combine 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq), the chiral primary amine catalyst (0.01 eq), and TFA (0.01 eq).
-
The reaction is carried out neat (without solvent) at room temperature for 2 hours.
-
After the reaction is complete, the product can be directly purified by column chromatography on silica gel.
Derivatives and Their Strategic Importance: The "iso-Hajos-Parrish Ketones"
While the Hajos-Parrish ketone has been extensively used, its functional group arrangement is not always ideal for the synthesis of all target molecules. This has led to the development of "iso-Hajos-Parrish ketones," which feature a transposed relationship between the methyl group and the ketone functionality.[13][14][15] These isomers have proven to be highly valuable building blocks, in some cases dramatically shortening the synthetic routes to complex natural products.[13][14][15] For instance, the use of an iso-Hajos-Parrish ketone enabled the synthesis of a natural product in 10 steps, a significant improvement over the 18 steps required when starting from the traditional Hajos-Parrish ketone.[13][14]
The synthesis of iso-Hajos-Parrish ketones often involves a multi-step sequence, which can be efficiently executed.[15]
The Role of the Hajos-Parrish Ketone in the Drug Discovery Workflow
The Hajos-Parrish ketone and its derivatives are not typically drug candidates themselves. Instead, their immense value lies in their role as chiral building blocks in the early stages of drug discovery and development.[3][4][5][6] They provide a stereochemically defined scaffold upon which further molecular complexity can be built to generate novel, biologically active compounds.
As illustrated in the workflow, the Hajos-Parrish ketone serves as a starting point for the synthesis of a library of diverse and complex chiral molecules. These compounds are then subjected to high-throughput screening to identify "hit" compounds with desired biological activity. Subsequent lead generation and optimization, guided by structure-activity relationship (SAR) studies, can then lead to the identification of a promising drug candidate. The use of an enantiomerically pure starting material like the Hajos-Parrish ketone is crucial, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.[4]
Conclusion
The Hajos-Parrish ketone and its derivatives continue to be indispensable tools in the arsenal of synthetic organic chemists. The pioneering discovery of the proline-catalyzed intramolecular aldol reaction paved the way for the field of organocatalysis and provided a robust method for accessing this valuable chiral building block. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and strategic applications of the Hajos-Parrish ketone is essential for the design and construction of the next generation of complex and effective therapeutic agents. Its legacy underscores the profound impact that fundamental discoveries in synthetic methodology can have on the advancement of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 13. Synthesis and Applications of Hajos-Parrish Ketone Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 15. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of Bicyclic Diketones: A Cornerstone in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Synthesis and Stereochemical Control
Bicyclic diketones are pivotal structural motifs in organic chemistry, serving as versatile building blocks for the synthesis of complex natural products and pharmaceutically active compounds.[1][2] Their rigid conformational nature and the presence of multiple stereocenters make them ideal scaffolds in drug design, allowing for precise spatial orientation of functional groups. The stereocontrolled synthesis of these molecules is therefore of paramount importance. Seminal examples that have shaped the field include the Wieland-Miescher ketone and the Hajos-Parrish-Eder-Sauer-Wiechert ketone, both of which are key intermediates in steroid synthesis.[1][2]
The asymmetric synthesis of these bicyclic diketones is most notably achieved through organocatalytic intramolecular Robinson annulation reactions.[3][4] The use of chiral organocatalysts, particularly L-proline and its derivatives, has revolutionized the ability to produce these complex structures with high enantioselectivity.[1][5]
Mechanism of Stereoselective Formation
The stereoselectivity in the proline-catalyzed intramolecular aldol condensation, a key step in the formation of bicyclic diketones, arises from the formation of a chiral enamine intermediate. This intermediate directs the subsequent intramolecular aldol reaction to proceed in a stereocontrolled manner, leading to the formation of one enantiomer in excess. The generally accepted mechanism involves the formation of a six-membered chair-like transition state.[6]
Quantitative Data on Stereoselective Syntheses
The efficiency of various organocatalytic systems for the synthesis of bicyclic diketones can be compared by examining the yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) achieved. The following tables summarize key quantitative data for the synthesis of the Wieland-Miescher ketone and its analogues under different catalytic conditions.
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-proline (1 mol%) | [pyC4]NTf2 | 24 | 88 | 93 | [1] |
| L-proline (1 mol%) | DMSO | 48 | 67 | 65 | [1] |
| Chiral Primary Amine (1 mol%) | Solvent-free | 2 | 98 | 96 | [7] |
| (S)-proline (20 mol%) | Acetonitrile | 10 | High | High | [8] |
| N-tosyl-(Sa)-binam-L-prolinamide (2 mol%) | Solvent-free | - | 93 | 94 | [3] |
| Yeast (T. delbrueckii) | Glucose medium | - | Quantitative | 98 (R) | [9][10] |
| Amino acid salt on silica gel | CH2Cl2 | 24 | 75 | 97 | [4] |
Table 1: Asymmetric Synthesis of Wieland-Miescher Ketone and Analogues.
Experimental Protocols
General Procedure for the L-Proline Catalyzed Asymmetric Synthesis of Wieland-Miescher Ketone
This protocol is a generalized procedure based on established methods for the proline-catalyzed Robinson annulation.[1][3][11][12][13]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
L-proline
-
Solvent (e.g., DMSO, acetonitrile, or an ionic liquid like [pyC4]NTf2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-methyl-1,3-cyclohexanedione (1.0 eq) and the chosen solvent.
-
Catalyst Addition: Add L-proline (typically 1-20 mol%) to the stirred solution.
-
Michael Addition: Cool the reaction mixture to 0-10 °C using an ice-water bath. Add methyl vinyl ketone (1.1-1.5 eq) dropwise to the solution over a period of 30 minutes.
-
Robinson Annulation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time specified in the literature (ranging from a few hours to several days), monitoring the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched Wieland-Miescher ketone.
-
Characterization: Characterize the product by NMR, IR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the asymmetric synthesis of the Wieland-Miescher ketone.
Applications in Drug Development
The rigid bicyclic framework of diketones provides a unique three-dimensional architecture that is highly desirable in medicinal chemistry.[14] This scaffold allows for the precise positioning of substituents to interact with biological targets, leading to enhanced potency and selectivity. Bicyclic ketones have been incorporated into a variety of therapeutic agents, including those with antimicrobial and anti-inflammatory activities.[15] Furthermore, the β-diketone moiety is a known pharmacophore present in numerous biologically active compounds and can act as a metal-chelating agent, opening avenues for the development of novel metallodrugs.[16][17] The ability to synthesize these molecules with high stereochemical control is crucial, as different enantiomers of a drug can have vastly different biological activities.
Logical Relationship in Stereocontrol
The stereochemical outcome of the organocatalytic synthesis of bicyclic diketones is governed by a series of interconnected factors. The following diagram illustrates the logical relationships that determine the final stereochemistry of the product.
Conclusion
The stereochemistry of bicyclic diketones is a rich and evolving field within organic synthesis. The development of powerful asymmetric catalytic methods has provided access to a wide array of enantiomerically pure bicyclic scaffolds. These compounds are not only valuable intermediates in the total synthesis of complex natural products but also hold significant promise as core structures in the design and development of new therapeutic agents. A thorough understanding of the principles of stereocontrol in their synthesis is essential for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug discovery.
References
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid salt catalyzed intramolecular Robinson annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 7. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Robinson annulation - Wikipedia [en.wikipedia.org]
- 14. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties | MDPI [mdpi.com]
- 16. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceuticals | Special Issue : β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications [mdpi.com]
The Enduring Versatility of Enediones: An In-depth Technical Guide to their Reactivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,4-enedione motif, characterized by a carbon-carbon double bond conjugated to two carbonyl groups, represents a cornerstone in the edifice of modern organic synthesis. Its inherent electronic properties, featuring electrophilic centers at both the carbonyl carbons and the β-carbon of the enone system, render it a versatile substrate for a vast array of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of enediones, detailing key reaction classes, experimental protocols, and quantitative data to inform synthetic strategy and reaction optimization. The content herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and execution of complex molecular syntheses.
Core Reactivity Principles: A Duality of Electrophilic Sites
The reactivity of enediones is fundamentally governed by the polarization of the π-system, which creates two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). The regioselectivity of this attack is influenced by a delicate interplay of factors including the nature of the nucleophile (hard vs. soft), the steric environment of the enedione, and the reaction conditions employed. This duality of reactive sites is the foundation upon which a rich and diverse chemistry has been built.
Key Organic Reactions of Enediones
Enediones participate in a wide spectrum of organic reactions, enabling the construction of diverse and complex molecular architectures. This section will delve into the most significant of these transformations.
Michael Addition (Conjugate Addition)
The Michael addition is arguably the most characteristic reaction of enediones. As potent Michael acceptors, they readily react with a broad range of soft nucleophiles at the β-position.[1][2][3] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Reaction Mechanism:
The reaction proceeds via the nucleophilic attack on the β-carbon of the enedione, forming a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct.
Caption: General mechanism of the Michael addition to an enedione.
Quantitative Data for Representative Michael Additions:
| Nucleophile | Enedione Substrate | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Diethyl Malonate | Cyclopentenone | Chiral Lewis Acid (LiAl(BINOL)₂) | - | - | - | [4] |
| Ketones | Chalcones | (S)-N-(pyrrolidin-2-ylmethyl)-trifluoromethanesulfonamide | 73-89 | >30:1 | 86-97 | [5] |
| Aldehydes | Simple Enones | Diphenylprolinol Methyl Ether | - | - | High | [6] |
| Electron-Rich Benzenes | α,β-Unsaturated Aldehydes | Imidazolidinone catalyst | 68-89 | - | 87-92 | [7] |
Experimental Protocol: Enantioselective Michael Addition of Diethyl Malonate to Cyclopentenone [4]
-
Catalyst Preparation: In a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.
-
Purge the flask with N₂ and add 9 mL of anhydrous THF with a 10 mL graduated syringe.
-
Cool the reaction medium to 0°C, and add 0.5 mL of LiAlH₄ solution (1M in THF) dropwise under stirring.
-
Stir the mixture and allow it to warm to room temperature over 30 minutes.
-
Michael Addition: To the catalyst solution, add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of cyclopentenone.
-
Heat the reaction mixture to reflux for 2 hours.
-
Work-up and Purification: Add 20 mL of distilled water to the mixture, and extract the aqueous layer twice with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: EtOAc/cyclohexane mixture) to afford the desired 1,4-adduct.
Nazarov Cyclization
The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones, a class of enediones.[8][9][10] This transformation proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation intermediate.
Reaction Mechanism:
Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.
Quantitative Data for a Representative Nazarov Cyclization:
| Divinyl Ketone Substrate | Lewis Acid | Solvent | Temperature | Time | Yield (%) | Reference |
| (Generic) | SnCl₄ (1.0 M in DCM) | DCM | 0°C to rt | 30 min | 75 | [8] |
Experimental Protocol: Nazarov Cyclization of a Divinyl Ketone [8]
-
To a solution of the divinyl ketone (0.58 mmol) in dichloromethane (DCM, 19 mL) under ice-cooling, add SnCl₄ (1.0 M in DCM, 1.16 mmol) dropwise.
-
Allow the solution to warm to room temperature and stir for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Vigorously stir the resulting mixture for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to give the cyclopentenone product.
Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[11][12][13][14] This reaction typically involves the reaction of a ketone enolate with an α,β-unsaturated ketone, often an enedione precursor or a related Michael acceptor.
Reaction Workflow:
Caption: The two-stage process of the Robinson annulation.
Experimental Protocol: A Bridged Robinson Annulation [15]
This protocol describes a novel one-pot synthesis of bicyclo[2.2.2]oct-5-en-2-ones.
-
In a reaction vessel suitable for microwave heating, combine the ketone (e.g., pentane-2,4-dione, 1 equivalent) and cyclohexenone (1.2 equivalents).
-
Add a strong acid catalyst (e.g., sulfuric acid).
-
Subject the mixture to microwave irradiation at a specified temperature and time.
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).
-
Filter the suspension and wash the residue with the solvent.
-
Reduce the volume of the filtrate and directly subject the resulting oil to flash column chromatography on silica for purification.
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a transition metal complex (often cobalt), to form a cyclopentenone.[16][17][18][19] This reaction is highly valuable for the construction of five-membered rings.
Catalytic Cycle:
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syrris.jp [syrris.jp]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Transformations of Functionalized Cyclic Organic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Cycloheptadienones Starting from Phenols and Using a Rhodium/Boron Asymmetric Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 20.210.105.67 [20.210.105.67]
- 10. youtube.com [youtube.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Enantioselective total synthesis of erogorgiaene: applications of asymmetric Cu-catalyzed conjugate additions of alkylzincs to acyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 14. Synthesis of Functionalized [3], [4], [5] and [6]Dendralenes through Palladium-Catalyzed Cross-Couplings of Substituted Allenoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, commonly known as the (S)-(+)-Hajos-Parrish ketone, is a crucial chiral building block in the total synthesis of a wide array of natural products, including steroids, terpenoids, and other biologically active molecules. Its rigid bicyclic structure and stereodefined quaternary center make it an invaluable starting material in medicinal chemistry and drug development. The enantioselective synthesis of this dione is a landmark achievement in the field of organocatalysis, demonstrating the power of small chiral molecules to induce high stereoselectivity.
The most prominent and widely employed method for the asymmetric synthesis of the (S)-enantiomer is the intramolecular aldol condensation of the prochiral triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. This reaction is efficiently catalyzed by the naturally occurring amino acid, (S)-proline, and its derivatives. The reaction proceeds through an enamine intermediate, leading to the formation of a transient ketol, which is subsequently dehydrated to yield the target enedione with high enantiomeric excess. This application note provides a detailed overview of the synthesis, including comparative data for various catalytic systems, comprehensive experimental protocols, and a description of the analytical methods for determining enantiomeric purity.
Reaction Scheme
The overall transformation involves a two-step process starting from 2-methyl-1,3-cyclopentanedione and methyl vinyl ketone to first synthesize the prochiral triketone. This is followed by an (S)-proline-catalyzed intramolecular aldol cyclization and dehydration to afford the final product.
Step 1: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
Step 2: Enantioselective Intramolecular Aldol Cyclization
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various reported methods for the enantioselective synthesis of this compound, highlighting the impact of different catalysts and reaction conditions on yield and enantioselectivity.
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-Proline | 3 | DMF | 20 h | RT | - | 93.5 | Hajos & Parrish (1974) |
| (S)-Proline | 47 | Acetonitrile / 1N HClO₄ | 10 d | 80 | 67 | 27 | Eder, Sauer, Wiechert (1971) |
| (S)-Proline | 1 | Ionic Liquid ([pyC₄]NTf₂) | 2 h | RT | 88 | 93 | Srivastava (2013)[1] |
| (S)-Proline | 35 | Solvent-free (ball milling) | 90 min | RT | - | - | Garcia et al. |
| L-Phenylalanine | 100 | DMSO / 1M HClO₄ | 22 h | 90 | 56 | 91 | Nagamine et al. |
| L-Leucine | 100 | DMSO / 1M HClO₄ | 22 h | 90 | 74 | 84 | Nagamine et al. |
| L-Methionine | 100 | DMSO / 1M HClO₄ | 22 h | 90 | 74 | 84 | Nagamine et al. |
| (S)-Proline Derivative (D01) | 1 | Solvent-free | 3 h (microwave) | - | 88 | 93 | Zhang et al. (2012)[2] |
Note: "RT" denotes room temperature. Data is compiled from various literature sources and patents.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis.
Protocol 1: Synthesis of the Starting Material: 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.363 (1990); Vol. 63, p.26 (1985).
Materials:
-
2-Methyl-1,3-cyclopentanedione (112.1 g, 1.0 mol)
-
Methyl vinyl ketone (140 mL, 1.72 mol)
-
Glacial acetic acid (3.0 mL)
-
Deionized water (230 mL)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 1.0-L three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and thermometer, combine 2-methyl-1,3-cyclopentanedione, deionized water, and glacial acetic acid.
-
Add methyl vinyl ketone to the mixture. The system should be protected from light and maintained under a slight positive pressure of nitrogen.
-
Heat the flask in an oil bath to 70°C.
-
Monitor the reaction by gas chromatography until completion (typically 1-2 hours).
-
Cool the mixture and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (1 x 500 mL, then 2 x 100 mL).
-
Wash the combined organic extracts with saturated brine (1 x 500 mL, then 1 x 100 mL).
-
Extract the combined brine wash with two additional 100-mL portions of dichloromethane.
-
Dry the total dichloromethane extract over anhydrous sodium sulfate and filter.
-
Remove the solvent using a rotary evaporator at 45°C.
-
Dry the resulting oil on the rotary evaporator at 40–45°C under high vacuum for 16 hours to yield the triketone (approximately 181.8 g, 100%) as an orange oil.
Protocol 2: Enantioselective Synthesis of this compound
This protocol is a standard procedure catalyzed by (S)-proline.
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (18.22 g, 0.1 mol)
-
(S)-(-)-Proline (863 mg, 7.5 mmol)
-
N,N-Dimethylformamide (DMF) (188 mL)
-
Concentrated sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Aldol Cyclization:
-
In a 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (S)-(-)-proline in DMF.
-
Add the triketone to this solution.
-
Stir the mixture at 15–16°C for 40–120 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture will turn from yellow to brown.
-
This solution containing the intermediate ketol is used directly in the next step.
-
-
Dehydration:
-
Prepare a solution of concentrated sulfuric acid in DMF (e.g., 1.88 mL of H₂SO₄ in 50 mL of DMF).
-
Heat the ketol solution from the previous step to 95°C in an oil bath.
-
When the internal temperature reaches 70–75°C, add a portion of the sulfuric acid/DMF solution.
-
Continue heating at 95°C for 3 hours, adding another portion of the acid solution after 1 hour.
-
Monitor the dehydration for completeness by Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into a mixture of toluene and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with toluene.
-
Wash the combined organic layers with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or crystallization to yield the final product.
-
Protocol 3: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
General HPLC Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 240 nm).
-
Calculation of ee%: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Note: It is crucial to have a racemic standard to identify the retention times of both enantiomers.
Visualizations
Diagram 1: Overall Synthetic Workflow
This diagram illustrates the sequential steps from the starting materials to the final purified product.
Caption: Workflow for the synthesis and analysis of (S)-Hajos-Parrish Ketone.
Diagram 2: Catalytic Cycle of (S)-Proline
This diagram outlines the proposed catalytic cycle for the intramolecular aldol reaction.
Caption: Proposed catalytic cycle for the (S)-proline mediated reaction.
References
Application Notes and Protocols: Organocatalytic Robinson Annulation for Wieland-Miescher Ketone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the organocatalytic Robinson annulation, a powerful tool for the asymmetric synthesis of the Wieland-Miescher ketone and its analogs. These bicyclic structures are crucial building blocks in the synthesis of a wide range of natural products and pharmaceutically active compounds, including steroids and terpenoids.[1][2][3][4][5] Organocatalysis offers a green and efficient alternative to traditional metal-based catalysts, often providing high yields and enantioselectivities under mild reaction conditions.[2]
Introduction
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[6][7] The use of chiral organocatalysts, such as proline and its derivatives, has enabled the development of highly enantioselective methods for the synthesis of the Wieland-Miescher ketone and its analogs.[1][2][8] These protocols are attractive for their operational simplicity, tolerance to air and moisture, and the use of readily available and non-toxic catalysts.[2][9] This document outlines several effective protocols and presents key performance data for different catalytic systems.
Data Presentation
The following tables summarize the performance of various organocatalytic systems in the synthesis of the Wieland-Miescher ketone and its analogs.
Table 1: Proline-Catalyzed Synthesis of Wieland-Miescher Ketone Analogs
| Entry | Diketone Substrate | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-Proline (35) | DMSO | 90 | 55 | 75 | [8] |
| 2 | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-Proline (catalytic) | Not Specified | Not Specified | 75 | 68 (84:16 er) | [9] |
| 3 | 2-Ethyl-cyclohexane-1,3-dione | Methyl vinyl ketone | L-Proline (30) | DMF | Not Specified | 50 | 71 | [2] |
| 4 | 2-Benzyl-cyclohexane-1,3-dione | Methyl vinyl ketone | L-Proline (30) | DMF | Not Specified | 50 | 72 | [2] |
| 5 | 2-Benzyl-cyclohexane-1,3-dione | Methyl vinyl ketone | D-Proline (30) | DMF | Not Specified | 50 | 74 | [2] |
Table 2: Chiral Primary Amine and Prolinamide Catalyzed Synthesis
| Entry | Diketone Substrate | Michael Acceptor | Catalyst (mol%) | Co-catalyst/Additive | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Triketone precursor | - | Chiral primary amine (1) | - | Solvent-free | up to 98 | up to 96 | [1] |
| 2 | Triketone precursor | - | N-tosyl-(Sa)-binam-L-prolinamide (2) | Benzoic acid (0.5) | Solvent-free | 93 | 94 | [10] |
Experimental Protocols
Protocol 1: (S)-Proline-Catalyzed One-Pot Robinson Annulation
This protocol is adapted from the procedure described by Bui and Barbas for the single-step enantioselective synthesis of the Wieland-Miescher ketone.[8]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 equiv.) in DMSO, add (S)-proline (0.35 equiv.).
-
Add methyl vinyl ketone (1.5 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature for 90 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the (S)-Wieland-Miescher ketone.
Protocol 2: Solvent-Free Robinson Annulation using a Prolinamide Catalyst
This highly efficient and enantioselective protocol is based on the work of Bonjoch et al.[10]
Materials:
-
Triketone precursor (2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione)
-
N-tosyl-(Sa)-binam-L-prolinamide
-
Benzoic acid
-
Triethylamine (for Michael addition step if starting from the dione and MVK)
-
Dichloromethane (for workup)
-
Silica gel for column chromatography
Procedure for Intramolecular Aldol Condensation:
-
In a flask, combine the triketone precursor (1.0 equiv.), N-tosyl-(Sa)-binam-L-prolinamide (0.02 equiv.), and benzoic acid (0.005 equiv.).
-
Stir the solvent-free mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the reaction mixture in a minimal amount of dichloromethane.
-
Directly purify the product by silica gel column chromatography.
Note on the Michael Addition Step: The triketone precursor can be synthesized in a preceding step via a Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone using triethylamine (1 mol%) as a base under solvent-free conditions.[10]
Mandatory Visualization
Caption: General workflow for the organocatalytic Robinson annulation.
Caption: Simplified catalytic cycle for the proline-catalyzed Robinson annulation.
References
- 1. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 2. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues - ProQuest [proquest.com]
- 3. Organocatalyst design for the stereoselective annulation towards bicyclic diketones and analogues [iris.uniroma1.it]
- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
application of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione in total synthesis
(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione , commonly known as the (S)-Wieland-Miescher ketone , stands as a pivotal building block in the field of organic chemistry, particularly in the total synthesis of complex natural products and pharmaceutically relevant molecules. Its rigid bicyclic structure, containing multiple stereocenters and versatile functional groups, provides an exceptional starting point for the stereocontrolled construction of intricate molecular architectures. This application note details the utility of this chiral synthon in the total synthesis of prominent bioactive compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of its application, including detailed experimental protocols and quantitative data.
Introduction to the Wieland-Miescher Ketone
The Wieland-Miescher ketone is a bicyclic enedione that has been extensively employed as a starting material in the synthesis of steroids, sesquiterpenoids, and diterpenoids.[1] Originally prepared as a racemic mixture, the development of asymmetric organocatalytic methods, most notably the Hajos-Parrish-Eder-Sauer-Wiechert reaction, has made the enantiomerically pure (S)-form readily accessible, significantly expanding its utility in modern synthetic chemistry.[2] The inherent stereochemistry of the (S)-Wieland-Miescher ketone serves as a chiral pool, guiding the stereochemical outcome of subsequent transformations and enabling the efficient synthesis of optically active target molecules.
Applications in Total Synthesis
The strategic importance of the (S)-Wieland-Miescher ketone is exemplified in the total syntheses of numerous complex natural products. Its decalin core provides a pre-formed A/B ring system for steroids and related terpenoids, drastically reducing the number of synthetic steps required.
Steroid Synthesis
The structural resemblance of the Wieland-Miescher ketone to the A and B rings of the steroid nucleus makes it an ideal starting material for the synthesis of this important class of bioactive molecules.[1] For instance, it has been a key component in synthetic approaches to adrenosterone, a steroid hormone.[1] The enone functionality and the quaternary carbon center are key features that are elaborated to construct the complete steroidal framework.
Diterpenoid Synthesis: The Danishefsky Synthesis of Taxol
One of the most celebrated applications of the Wieland-Miescher ketone is in the landmark total synthesis of Taxol (Paclitaxel) by the Danishefsky group.[3] In this convergent synthesis, the enantiomer of the commonly used starting material, the (+)-Wieland-Miescher ketone, was employed to construct the C and D rings of the Taxol core. The synthesis commenced with the stereoselective reduction of the saturated ketone, followed by a series of transformations to install the requisite functional groups and build the oxetane D ring.
Experimental Protocols
This section provides detailed experimental procedures for key transformations involving the (S)-Wieland-Miescher ketone and its derivatives in notable total syntheses.
Synthesis of the (S)-Wieland-Miescher Ketone via Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The enantioselective synthesis of the Wieland-Miescher ketone is a cornerstone of its application. The following protocol is a representative example of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[2]
Table 1: Synthesis of (S)-Wieland-Miescher Ketone
| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | Robinson Annulation | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone, (S)-Proline (cat.), DMF, rt | 56 | >95 |
Protocol:
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in dimethylformamide (DMF), (S)-proline (0.1 eq) is added. Methyl vinyl ketone (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the (S)-Wieland-Miescher ketone.
Key Transformations in the Danishefsky Taxol Synthesis
The initial steps in the Danishefsky Taxol synthesis showcase the strategic manipulation of the (+)-Wieland-Miescher ketone.[3]
Table 2: Initial Steps in the Danishefsky Taxol Synthesis
| Step | Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | (+)-Wieland-Miescher Ketone | Reduction | NaBH₄, EtOH, 0 °C | Unsaturated Ketoalcohol | - |
| 2 | Unsaturated Ketoalcohol | Acetylation | Ac₂O, pyridine | Acetoxy Ketone | - |
| 3 | Acetoxy Ketone | Ketalization | Ethylene glycol, TsOH, benzene, reflux | Ketal | - |
| 4 | Ketal | Silylation | TBSCl, imidazole, DMF | Silyl Ether | - |
| 5 | Silyl Ether | Hydroboration-Oxidation | 9-BBN, then H₂O₂, NaOH | Alcohol | - |
Protocol for Step 1: Reduction of (+)-Wieland-Miescher Ketone
To a solution of (+)-Wieland-Miescher ketone (1.0 eq) in ethanol at 0 °C, sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise. The reaction mixture is stirred for 1 hour at 0 °C. The reaction is then quenched by the slow addition of acetic acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude unsaturated ketoalcohol, which is often used in the next step without further purification.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations and logical workflows discussed in this application note.
Caption: Synthesis of (S)-Wieland-Miescher Ketone.
Caption: Initial transformations in Danishefsky's Taxol synthesis.
Conclusion
The this compound, or (S)-Wieland-Miescher ketone, remains a cornerstone in the art and science of total synthesis. Its utility in constructing complex carbocyclic frameworks, particularly in the synthesis of steroids and terpenoids, is well-established. The examples and protocols provided herein offer a glimpse into the strategic application of this versatile building block, empowering researchers to leverage its unique structural features in the design and execution of novel synthetic routes toward medicinally important molecules. The continued development of new reactions and strategies involving the Wieland-Miescher ketone will undoubtedly lead to the synthesis of even more complex and biologically active natural products in the future.
References
detailed experimental procedure for proline-catalyzed intramolecular aldol condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proline-catalyzed intramolecular aldol condensation is a cornerstone of asymmetric organocatalysis, enabling the enantioselective synthesis of complex cyclic molecules from achiral precursors.[1][2] First reported in the 1970s in what is now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, this method utilizes the naturally occurring amino acid L-proline as a chiral catalyst.[1][2] The reaction proceeds through an enamine-based mechanism, mimicking the strategy of Class I aldolase enzymes.[3][4] This protocol is prized for its operational simplicity, use of an inexpensive and environmentally benign catalyst, and the ability to perform the reaction under mild, aerobic conditions without the need for anhydrous solvents.[5][6] These attributes make it a powerful tool in the synthesis of steroids, prostaglandins, and other complex molecular architectures.[2]
Catalytic Cycle and Mechanism
The widely accepted mechanism for the proline-catalyzed aldol reaction involves the formation of a key enamine intermediate.[1][4] The catalytic cycle can be summarized as follows:
-
Enamine Formation: The secondary amine of proline undergoes a nucleophilic attack on one of the ketone carbonyls of the substrate, forming a carbinolamine intermediate.[3]
-
Dehydration: This intermediate then dehydrates to form a transient iminium ion, which subsequently deprotonates to yield the crucial, electron-rich enamine intermediate.[3]
-
C-C Bond Formation: The enamine acts as a nucleophile, attacking the other carbonyl group intramolecularly. The stereochemistry of this step is directed by the chiral proline catalyst, typically through a chair-like transition state stabilized by hydrogen bonding between proline's carboxylic acid group and the forming alkoxide.[4]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the chiral aldol product and regenerating the proline catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: Catalytic cycle of the proline-catalyzed intramolecular aldol reaction via an enamine intermediate.
Experimental Protocol: The Hajos-Parrish Reaction
This protocol details the classic intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, a widely cited example of this reaction class.
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (achiral triketone)
-
(S)-(-)-Proline (catalyst)
-
Dimethylformamide (DMF), reagent grade
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the achiral triketone substrate in dimethylformamide (DMF).
-
Catalyst Addition: To this solution, add (S)-(-)-proline (typically 3-10 mol%). The original Hajos-Parrish procedure used 3 mol% of the catalyst.[2]
-
Reaction: Stir the mixture at room temperature. The reaction is typically run under an air atmosphere, as it is not sensitive to oxygen or moisture.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes the DMF and the proline catalyst.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product (a chiral ketol) by flash column chromatography on silica gel to yield the pure aldol product.[2] In some cases, subsequent dehydration may occur to give the conjugated enone, known as the Hajos-Parrish ketone.
Caption: A step-by-step workflow for the proline-catalyzed intramolecular aldol condensation.
Quantitative Data and Reaction Scope
The efficiency and stereoselectivity of the proline-catalyzed aldol reaction can be influenced by the substrate, solvent, and catalyst loading. While the intramolecular reaction is highly effective for specific substrates, the intermolecular variant has been more broadly explored and optimized.
| Substrate (Donor + Acceptor) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Triketone (Intramolecular) | 3% | DMF | - | - | 93 | [2] |
| Cyclohexanone + 4-Nitrobenzaldehyde | 20% | MeOH/H₂O | 24 | 99 | 99 | [5] |
| Acetone + 4-Nitrobenzaldehyde | 10-20% | Acetone | 24-72 | 68 | 76 | [7] |
| Acetone + Isobutyraldehyde | 30% | DMSO | 4 | 97 | 96 | [8] |
| Cyclohexanone + Benzaldehyde | 20% | MeOH/H₂O | 72 | 99 | 99 | [5] |
| Acetone + p-Methoxybenzaldehyde | 20% | DMSO | - | 15 | - | [5] |
Note: Data for intermolecular reactions are included to demonstrate the broader applicability and optimization of proline catalysis. The original Hajos-Parrish intramolecular reaction established the high enantioselectivity of the method.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
(S)-Hajos-Parrish Diketone: A Versatile Chiral Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The (S)-Hajos-Parrish diketone, a renowned chiral building block, has played a pivotal role in the asymmetric synthesis of a wide array of complex molecules, particularly in the realms of natural product synthesis and drug development. Its rigid bicyclic structure and strategically placed functional groups provide an excellent platform for the stereocontrolled introduction of new chiral centers, making it a valuable tool for synthetic chemists. This document provides detailed application notes and experimental protocols for the use of the (S)-Hajos-Parrish diketone in the synthesis of bioactive molecules.
Key Applications
The (S)-Hajos-Parrish diketone is a cornerstone in the synthesis of steroids, terpenoids, and other natural products possessing the cis-hydrindane motif. Its utility stems from the proline-catalyzed intramolecular aldol reaction that produces it with high enantiomeric excess, establishing a key stereocenter that directs subsequent transformations.
Notable applications include:
-
Total Synthesis of Steroids: The diketone serves as a crucial starting material for the construction of the C/D ring system of various steroids. Its inherent chirality ensures the correct stereochemistry in the final product.
-
Synthesis of Terpenoids: It has been employed in the total synthesis of complex terpenoids like hortonone C, where the diketone's framework is elaborated to form the core of the natural product.
-
Protecting-Group-Free Syntheses: The functional handles on the diketone allow for strategic, protecting-group-free synthetic routes, enhancing overall efficiency, as demonstrated in the total synthesis of aplykurodinone-1.
-
Development of "iso-Hajos-Parrish ketones": Chemical manipulation of the original diketone has led to the development of isomeric structures, further expanding its utility in accessing a broader range of molecular architectures.
Data Presentation
The following tables summarize quantitative data for the synthesis of the (S)-Hajos-Parrish diketone and its application in the total synthesis of selected natural products.
| Synthesis of (S)-Hajos-Parrish Diketone | |
| Starting Material | 2-methyl-1,3-cyclopentanedione |
| Key Reagents | Methyl vinyl ketone, (S)-(-)-proline |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 15-16 °C |
| Reaction Time | 40-120 hours |
| Yield | ~70-75% (of the dehydrated enedione) |
| Enantiomeric Excess (ee) | >99% after recrystallization |
| Application in Total Synthesis | ||
| Target Molecule | Key Transformation | Reported Yield |
| Aplykurodinone-1 | Chemo- and diastereoselective reduction of the diketone | High |
| (-)-Hortonone C | Five-step conversion to a key aldehyde intermediate | 36% overall yield |
Experimental Protocols
Protocol 1: Synthesis of (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione ((S)-Hajos-Parrish Diketone Enedione)
This protocol is adapted from the procedure published in Organic Syntheses.
Materials:
-
2-Methyl-1,3-cyclopentanedione
-
Methyl vinyl ketone
-
(S)-(-)-Proline
-
Dimethylformamide (DMF), anhydrous
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
Step A: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Triketone)
-
In a three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and thermometer, charge 2-methyl-1,3-cyclopentanedione (1.0 mol), deionized water (230 mL), glacial acetic acid (3.0 mL), and methyl vinyl ketone (1.72 mol).
-
Shield the apparatus from light and maintain a slight positive pressure of nitrogen.
-
Heat the reaction mixture to 70 °C and monitor the reaction by gas chromatography until completion (typically 1-2 hours).
-
Cool the mixture and extract with dichloromethane (1 x 500 mL, then 2 x 100 mL).
-
Wash the combined organic extracts with saturated brine (1 x 500 mL, then 1 x 100 mL).
-
Back-extract the combined brine wash with dichloromethane (2 x 100 mL).
-
Dry the total dichloromethane extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the triketone as an oil.
Step B: Asymmetric Aldol Cyclization
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, charge anhydrous DMF (188 mL) and (S)-(-)-proline (7.5 mmol).
-
Degas the mixture by alternating between vacuum and nitrogen backfill four times.
-
Shield the flask from light and stir the contents in a 15-16 °C water bath for 1 hour.
-
To the resulting suspension, add the triketone from Step A (0.25 mol) dissolved in DMF (62.5 mL).
-
Continue stirring at 15-16 °C for 40-120 hours, monitoring the reaction by TLC.
Step C: Dehydration to the Enedione
-
Heat the reaction mixture from Step B to 95 °C.
-
Once the temperature reaches 70-75 °C, add a solution of concentrated sulfuric acid in DMF.
-
Continue heating at 95 °C for 3 hours, adding an additional aliquot of the sulfuric acid solution after 1 hour.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 2.0 N sulfuric acid saturated with sodium chloride, saturated sodium bicarbonate solution saturated with sodium chloride, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation and recrystallization to afford the title compound.
Protocol 2: Elaboration of (S)-Hajos-Parrish Diketone in the Total Synthesis of (-)-Hortonone C
This protocol outlines the initial steps in the transformation of the (S)-Hajos-Parrish diketone towards the natural product (-)-hortonone C.[1]
Materials:
-
(+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol
-
Other reagents and solvents for a multi-step synthesis
Procedure:
-
Selective Reduction: Perform a chemo- and diastereoselective reduction of the saturated ketone in the Hajos-Parrish diketone using NaBH₄ in the presence of CeCl₃ in methanol. This selectively yields the corresponding alcohol.
-
Further Transformations: The resulting alcohol is then carried through a four-step sequence as described by Deslongchamps and Yamashita to yield the key aldehyde intermediate, (1S,7aR)-7a-methyl-1,2,3,6,7,7a-hexahydrospiro[indene-5,2′-[1][2]dioxolane]-1-carbaldehyde.[1] This sequence involves protection of the remaining ketone, oxidative cleavage, and subsequent functional group manipulations. The overall yield for these five steps is reported to be 36%.[1]
Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships involving the (S)-Hajos-Parrish diketone.
References
Synthetic Routes to Functionalized Decalin Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a prevalent structural motif in a vast array of natural products, including steroids, terpenoids, and alkaloids, many of which exhibit significant biological activity.[1][2] The stereocontrolled synthesis of functionalized decalins is, therefore, a critical endeavor in medicinal chemistry and drug discovery. This document provides an overview of two powerful and widely employed synthetic strategies for constructing the decalin core: the Robinson Annulation and the Diels-Alder Reaction. Detailed experimental protocols for key reactions are provided, along with quantitative data to facilitate methodological comparison.
Key Synthetic Strategies
The construction of the decalin framework can be broadly categorized into two main approaches: stepwise ring formation, exemplified by the Robinson annulation, and concerted cycloaddition, characteristic of the Diels-Alder reaction. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the target molecule.
Robinson Annulation
The Robinson annulation is a classic and reliable method for the formation of a six-membered ring, proceeding through a tandem Michael addition and intramolecular aldol condensation.[2][3] This reaction typically involves the condensation of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), in the presence of a base.[3] The versatility of the Robinson annulation allows for the synthesis of a wide variety of substituted decalin systems, including the synthetically important Wieland-Miescher ketone, a key intermediate in steroid synthesis.[2]
Diels-Alder Reaction
The Diels-Alder reaction is a powerful pericyclic [4+2] cycloaddition that forms a six-membered ring in a single, often highly stereospecific, step.[4] This reaction can be performed intermolecularly, between a diene and a dienophile, or intramolecularly, where the diene and dienophile are tethered within the same molecule.[5][6][7] The intramolecular Diels-Alder (IMDA) reaction is particularly effective for constructing complex polycyclic systems with a high degree of stereocontrol.[5][6][7] Furthermore, variations such as the hetero-Diels-Alder reaction allow for the incorporation of heteroatoms into the decalin framework.[4]
Data Presentation
The following tables summarize quantitative data for selected Robinson annulation and Diels-Alder reactions leading to functionalized decalin systems, providing a comparative overview of reaction conditions, yields, and stereoselectivities.
Table 1: Robinson Annulation for the Synthesis of Decalin Derivatives
| Entry | Ketone Substrate | Michael Acceptor | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | S-Proline | Neat | 50-55 | 96 | 85 | 70 | [8] |
| 2 | 2-Allylcyclohexane-1,3-dione | Methyl vinyl ketone | S-Proline | Neat | 50-55 | 96 | 80 | 65 | [8] |
| 3 | 2-Methylcyclopentane-1,3-dione | Methyl vinyl ketone | S-Proline | Neat | 50-55 | 120 | 70 | 60 | [8] |
| 4 | Indane-1,3-dione | Methyl vinyl ketone | S-Phenylalanine/d-camphorsulfonic acid | Neat | 50-55 | 120 | 65 | 40 | [8] |
Table 2: Intramolecular Diels-Alder (IMDA) Reactions for the Synthesis of Decalin Systems
| Entry | Substrate | Solvent | Temp. (°C) | Time (h) | Product Ratio (trans:cis) | Yield (%) | Reference |
| 1 | (1E,7E)-1-Nitro-deca-1,7,9-triene | Toluene | 110 | 24 | 2.3:1 | 75 | [5] |
| 2 | (1E,3Z,7E)-1-Nitro-deca-1,3,7,9-tetraene | Toluene | 110 | 12 | 19:1 | 80 | [5] |
| 3 | (Z)-N-(4-((E)-Buta-1,3-dien-1-yl)cyclohex-3-en-1-yl)-N-methylacrylamide | Toluene | 180 | 24 | >95:5 (endo:exo) | 78 | [6] |
Experimental Protocols
Protocol 1: Enantioselective Robinson Annulation for the Synthesis of the Wieland-Miescher Ketone
This protocol details the enantioselective synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis, using a proline-catalyzed Robinson annulation.[8]
Materials:
-
2-Methylcyclohexane-1,3-dione
-
Methyl vinyl ketone (MVK)
-
S-Proline
-
Nitrogen atmosphere apparatus
-
Reaction vessel
Procedure:
-
A mixture of 2-methylcyclohexane-1,3-dione (1.0 eq) and S-proline (0.1 eq) is placed in a reaction vessel under a nitrogen atmosphere.
-
Methyl vinyl ketone (1.2 eq) is added to the mixture.
-
The reaction mixture is stirred at 50-55 °C for 96 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel to afford the optically active Wieland-Miescher ketone.
Expected Yield: ~85% Enantiomeric Excess: ~70%
Protocol 2: Intramolecular Diels-Alder Reaction of a Nitroalkene for the Synthesis of a Trans-Decalin System
This protocol describes the thermal intramolecular Diels-Alder reaction of a nitro-substituted triene to stereoselectively form a trans-fused decalin system.[5]
Materials:
-
(1E,7E)-1-Nitro-deca-1,7,9-triene
-
Toluene, anhydrous
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Reflux condenser
Procedure:
-
A solution of (1E,7E)-1-nitro-deca-1,7,9-triene in anhydrous toluene is prepared in a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is heated to reflux (approximately 110 °C) and maintained at this temperature for 24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the trans-fused decalin product.
Expected Yield: ~75% Product Ratio (trans:cis): Approximately 2.3:1
Mandatory Visualization
Caption: Workflow of the Robinson Annulation for decalin synthesis.
Caption: Inter- and Intramolecular Diels-Alder routes to decalins.
References
- 1. researchgate.net [researchgate.net]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. may.chem.uh.edu [may.chem.uh.edu]
- 7. organicreactions.org [organicreactions.org]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Asymmetric Michael Addition in Chiral Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of chiral ketones via asymmetric Michael addition reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, enabling the construction of stereochemically complex molecules, which are crucial for the development of new pharmaceuticals and other bioactive compounds.
Introduction
Chiral ketones are pivotal structural motifs found in a vast array of natural products and pharmaceutical agents. Their stereochemistry often dictates their biological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective in medicinal chemistry and drug development. The asymmetric Michael addition, or conjugate addition, has emerged as a robust and versatile strategy for the enantioselective synthesis of these valuable compounds. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, creating at least one new stereocenter. Both organocatalysis and metal-based catalysis have been successfully employed to achieve high levels of enantioselectivity and diastereoselectivity.
This document outlines detailed protocols for three distinct asymmetric Michael addition reactions, showcasing the utility of different catalyst systems and substrates in generating chiral ketones.
General Workflow for Asymmetric Michael Addition Reactions
The successful execution of an asymmetric Michael addition reaction requires careful attention to reagent purity, inert reaction conditions, and precise control of reaction parameters. A generalized workflow is depicted below.
Caption: General experimental workflow for asymmetric Michael addition reactions.
Protocol 1: Organocatalytic Asymmetric Michael Addition of Ketones to Nitroolefins
This protocol describes the synthesis of chiral γ-nitro ketones using a bifunctional thiourea organocatalyst. These products are versatile intermediates that can be readily converted to other valuable chiral building blocks.
Catalytic Cycle
The bifunctional organocatalyst activates both the ketone (via enamine formation) and the nitroolefin (via hydrogen bonding), bringing them into a chiral environment to facilitate the stereoselective C-C bond formation.
Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.
Experimental Data
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | Acetophenone | trans-β-nitrostyrene | 10 | Toluene | 48 | 88 | - | 92 |
| 3 | Cyclopentanone | (E)-2-(2-nitrovinyl)furan | 10 | CH₂Cl₂ | 36 | 91 | 92:8 | 96 |
Detailed Protocol
Materials:
-
Chiral (R,R)-1,2-diphenylethylenediamine-derived thiourea catalyst (10 mol%)
-
Cyclohexanone (1.2 mmol, 1.2 equiv.)
-
trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.)
-
Toluene (anhydrous, 2.0 mL)
-
Ethyl acetate (for work-up and chromatography)
-
Hexane (for chromatography)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (0.1 mmol).
-
Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.
-
Add trans-β-nitrostyrene (1.0 mmol) to the solution.
-
Add cyclohexanone (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the chiral γ-nitro ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Organocatalytic Asymmetric Michael Addition of Anthrone to Enones
This protocol details a highly enantioselective addition of anthrone to enones, catalyzed by a bifunctional tertiary amino-thiourea organocatalyst derived from a cinchona alkaloid. This reaction provides access to chiral 10-substituted anthrone derivatives.
Experimental Data
| Entry | Enone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | 10 | Toluene | 12 | 98 | 97 |
| 2 | (E)-4-phenylbut-3-en-2-one | 10 | Toluene | 24 | 95 | 95 |
| 3 | 2-cyclohexen-1-one | 10 | Toluene | 48 | 85 | 92 |
Detailed Protocol
Materials:
-
Epicinchona alkaloid-derived tertiary amino-thiourea catalyst (10 mol%)
-
Anthrone (0.5 mmol, 1.0 equiv.)
-
Chalcone (0.6 mmol, 1.2 equiv.)
-
Toluene (anhydrous, 1.0 mL)
-
Ethyl acetate (for work-up and chromatography)
-
Hexane (for chromatography)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a dried reaction vial, dissolve the cinchona alkaloid-derived catalyst (0.05 mmol) in anhydrous toluene (1.0 mL).
-
Add anthrone (0.5 mmol) and chalcone (0.6 mmol) to the catalyst solution.
-
Stir the mixture at room temperature for 12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1 to 5:1 gradient) to yield the desired chiral product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 3: Metal-Catalyzed Asymmetric Conjugate Addition of β-Keto Esters to Cyclic Enones
This protocol describes a lanthanum-linked-BINOL complex-catalyzed asymmetric Michael addition of a β-keto ester to a cyclic enone. This method is effective for creating chiral products with a quaternary stereocenter.
Logical Relationship of Catalyst Components
Caption: Interaction of catalyst components and substrates in the metal-catalyzed reaction.
Experimental Data
| Entry | β-Keto Ester | Enone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | 2-Cyclohexen-1-one | 5 | THF | 24 | 92 | 98 |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | 2-Cyclopenten-1-one | 5 | THF | 36 | 88 | 96 |
| 3 | Ethyl acetoacetate | 2-Cyclohepten-1-one | 5 | THF | 48 | 85 | 94 |
Detailed Protocol
Materials:
-
La(OTf)₃ (5 mol%)
-
(R)-N-Methyl-linked-BINOL ligand (5.5 mol%)
-
NaOt-Bu (5 mol%)
-
Ethyl 2-oxocyclopentanecarboxylate (0.2 mmol, 1.0 equiv.)
-
2-Cyclohexen-1-one (0.3 mmol, 1.5 equiv.)
-
Tetrahydrofuran (THF), anhydrous (1.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried Schlenk tube under argon, add La(OTf)₃ (0.01 mmol) and the (R)-N-Methyl-linked-BINOL ligand (0.011 mmol).
-
Add anhydrous THF (0.5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add NaOt-Bu (0.01 mmol) and stir for another 30 minutes.
-
Cool the resulting catalyst solution to 0 °C.
-
In a separate vial, dissolve ethyl 2-oxocyclopentanecarboxylate (0.2 mmol) and 2-cyclohexen-1-one (0.3 mmol) in anhydrous THF (0.5 mL).
-
Add the substrate solution to the catalyst solution dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. The user is responsible for verifying the accuracy and suitability of these procedures for their own research.
Application Notes and Protocols: Chiral Ketones in Pharmaceutical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral ketones are pivotal building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of enantiomerically pure active pharmaceutical ingredients (APIs). The stereocenter adjacent to the carbonyl group in these ketones is a crucial determinant of the biological activity and safety profile of the final drug molecule. This document provides detailed application notes and experimental protocols for the practical use of chiral ketones in the synthesis of key intermediates for three major drugs: the antidepressant Duloxetine, the cholesterol-lowering agent Atorvastatin, and the anticancer drug Lorlatinib.
The following sections will detail established methods for the asymmetric synthesis of chiral alcohol intermediates from prochiral ketones, including asymmetric transfer hydrogenation, and biocatalytic reduction. Each section includes quantitative data, detailed experimental protocols, and workflow visualizations to facilitate practical implementation in a research and development setting.
Application Note 1: Asymmetric Synthesis of (S)-3-Methylamino-1-(2-thienyl)-1-propanol for Duloxetine
The selective serotonin and norepinephrine reuptake inhibitor, (S)-Duloxetine, is a widely prescribed antidepressant. A key chiral intermediate in its synthesis is (S)-3-Methylamino-1-(2-thienyl)-1-propanol. This intermediate is efficiently produced via the asymmetric reduction of the corresponding prochiral β-amino ketone, 3-N-methylamino-1-(2-thienyl)-1-propanone. Two effective methods for this transformation are asymmetric transfer hydrogenation and biocatalytic reduction.
Method 1: Asymmetric Transfer Hydrogenation using a Chiral Ruthenium Catalyst
This method employs a well-defined chiral ruthenium catalyst, (S,S)-TsDPEN-Ru, for the highly enantioselective transfer hydrogenation of the β-amino ketone. The reaction typically uses a formic acid/triethylamine (HCOOH/Et3N) mixture as the hydrogen source.
Quantitative Data:
| Substrate | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |
| 3-N-methylamino-1-(2-thienyl)-1-propanone | (S,S)-TsDPEN-Ru complex | HCOOH/Et3N | Not Specified | Not Specified | Not Specified | >95 | 69 (overall for Duloxetine) | 91.7 | [1] |
| 3-N-methylamino-1-(2-thienyl)-1-propanone hydrochloride | [Ir(COD)Cl]2 / (RC,SP,RC)-L6 / NaOtBu | H2 | Toluene | 25-30 | Not Specified | 98-99 | 98->99 | >99 | [2] |
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
3-N-methylamino-1-(2-thienyl)-1-propanone
-
(S,S)-TsDPEN-Ru complex (or [Ir(COD)Cl]2, (RC,SP,RC)-L6, and NaOtBu)
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Toluene)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation (if not pre-formed): In a glovebox or under an inert atmosphere, prepare the active catalyst solution by dissolving the ruthenium precursor and the chiral ligand in the appropriate anhydrous solvent.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the substrate, 3-N-methylamino-1-(2-thienyl)-1-propanone.
-
Solvent and Reagents Addition: Dissolve the substrate in the chosen anhydrous solvent. Add the formic acid and triethylamine mixture (typically a 5:2 molar ratio).
-
Catalyst Addition: Add the prepared chiral ruthenium catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired (S)-3-Methylamino-1-(2-thienyl)-1-propanol.
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Experimental Workflow:
Method 2: Biocatalytic Reduction using Immobilized Saccharomyces cerevisiae
This green chemistry approach utilizes whole-cell biocatalysis with immobilized Saccharomyces cerevisiae (baker's yeast) for the asymmetric reduction of the prochiral ketone. This method offers high enantioselectivity under mild reaction conditions.
Quantitative Data:
| Substrate | Biocatalyst | Co-substrate | pH | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |
| 5 g/L 3-N-methylamino-1-(2-thienyl)-1-propanone | Immobilized Saccharomyces cerevisiae CGMCC No. 2230 | Glucose | 6.0 | 30 | 48 | 100 | Not specified | >99.0 | [3] |
Experimental Protocol: Biocatalytic Reduction
Materials:
-
3-N-methylamino-1-(2-thienyl)-1-propanone
-
Saccharomyces cerevisiae (e.g., CGMCC No. 2230)
-
Immobilization matrix (e.g., sodium alginate, chitosan)
-
Growth medium (e.g., YPD)
-
Buffer solution (e.g., citrate buffer, pH 6.0)
-
Glucose (co-substrate)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Cell Culture and Immobilization:
-
Cultivate Saccharomyces cerevisiae in a suitable growth medium.
-
Harvest the cells by centrifugation.
-
Immobilize the harvested cells in a suitable matrix (e.g., ACA liquid-core microcapsules) according to established protocols.
-
-
Bioreduction:
-
In a sterile flask, prepare a reaction mixture containing the buffer solution, glucose as a co-substrate, and the immobilized yeast cells.
-
Add the substrate, 3-N-methylamino-1-(2-thienyl)-1-propanone, to the reaction mixture.
-
Incubate the flask in a shaking incubator at the optimal temperature (e.g., 30°C) and agitation speed (e.g., 180 rpm).
-
-
Reaction Monitoring: Monitor the conversion of the substrate and the formation of the product by HPLC.
-
Product Extraction:
-
After the reaction is complete, separate the immobilized cells from the reaction medium by filtration or decantation.
-
Extract the product from the aqueous medium using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Purification and Analysis:
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product if necessary.
-
Determine the enantiomeric excess of the chiral alcohol by chiral HPLC.
-
Experimental Workflow:
Application Note 2: Enzymatic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate for Atorvastatin
Atorvastatin, marketed as Lipitor®, is a blockbuster drug for lowering cholesterol. A key chiral building block for its synthesis is ethyl (S)-4-chloro-3-hydroxybutyrate. This intermediate is produced with high enantiopurity through the enzymatic reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE).
Method: Ketoreductase (KRED) Catalyzed Asymmetric Reduction
This method utilizes a ketoreductase (KRED) enzyme, often in combination with a cofactor regeneration system (e.g., glucose dehydrogenase, GDH, and glucose), to achieve high conversion and enantioselectivity.
Quantitative Data:
| Substrate | Biocatalyst | Cofactor Regeneration | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 100 g/L Ethyl 4-chloro-3-oxobutanoate (COBE) | Engineered Streptomyces coelicolor Carbonyl Reductase (ScCR1A60T/I158V/P168S) | 2-propanol | Not Specified | 9 | 100 | 95 | >99.9 |[1][4] | | Ethyl-4-chloroacetoacetate | Ketoreductase (KRED) | Glucose Dehydrogenase (GDH) / Glucose | Ambient | Not Specified | >99.5 | 96 | >99.5 |[5] |
Experimental Protocol: Enzymatic Reduction of COBE
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Ketoreductase (KRED) enzyme (e.g., engineered ScCR1)
-
Glucose Dehydrogenase (GDH)
-
NADP+ or NAD+
-
Glucose
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Enzyme and Cofactor Solution: Prepare a solution of the KRED and GDH enzymes in the appropriate buffer. Add the NADP+ cofactor and glucose.
-
Reaction Setup: In a temperature-controlled reaction vessel, add the enzyme and cofactor solution.
-
Substrate Addition: Add the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), to the reaction mixture. The addition can be done in one portion or fed over time to minimize substrate inhibition.
-
Reaction Conditions: Maintain the reaction at a constant pH (e.g., 7.0) and temperature. Gently stir the mixture.
-
Reaction Monitoring: Monitor the disappearance of the substrate and the formation of the chiral alcohol product by GC or HPLC.
-
Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (S)-4-chloro-3-hydroxybutyrate. Further purification can be achieved by distillation if required.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.
Experimental Workflow:
Application Note 3: Biocatalytic Synthesis of Chiral Alcohol Intermediate for Lorlatinib
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of its complex macrocyclic structure involves a key chiral secondary alcohol intermediate. This intermediate is produced through the highly enantioselective biocatalytic reduction of a prochiral ketone.
Method: Ketoreductase-mediated Asymmetric Reduction
A screening of a diverse set of ketoreductases identified a suitable biocatalyst for the efficient and highly enantioselective reduction of the ketone precursor to the desired chiral alcohol.
Quantitative Data:
| Substrate | Method | Yield (%) | ee (%) | Reference |
| Prochiral Ketone 313 | Biocatalytic Reduction (Ketoreductase) | High | >99.5 | [6] |
Experimental Protocol: Biocatalytic Reduction for Lorlatinib Intermediate
Materials:
-
Prochiral ketone precursor for Lorlatinib (e.g., compound 313 in the cited synthesis).[6]
-
Screened and optimized ketoreductase.
-
Cofactor (e.g., NADPH or NADH).
-
Cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase).
-
Buffer solution.
-
Organic solvent for extraction.
Procedure:
-
Enzyme and Cofactor Preparation: Prepare a buffered solution containing the selected ketoreductase and the components of the cofactor regeneration system.
-
Reaction Setup: In a suitable reaction vessel, combine the enzyme solution with the prochiral ketone substrate.
-
Reaction Conditions: Maintain the reaction at the optimal temperature and pH for the specific ketoreductase. Ensure adequate mixing.
-
Reaction Monitoring: Monitor the progress of the reduction by HPLC or LC-MS.
-
Work-up and Purification: Upon completion, extract the chiral alcohol product with an appropriate organic solvent. The organic extracts are then dried and concentrated. The crude product is purified by crystallization or chromatography.
-
Stereochemical Analysis: The enantiomeric excess of the final chiral alcohol is determined by chiral HPLC.
Logical Relationship Diagram:
Conclusion
The asymmetric synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern pharmaceutical development. The examples of Duloxetine, Atorvastatin, and Lorlatinib intermediates highlight the power and versatility of both chemocatalytic (asymmetric transfer hydrogenation) and biocatalytic (ketoreductase-mediated reduction) approaches. These methods provide efficient and highly enantioselective routes to key chiral building blocks, enabling the large-scale production of life-saving medicines. The detailed protocols and workflows provided in these application notes are intended to serve as a practical guide for researchers in the field, facilitating the adoption and optimization of these critical synthetic transformations.
References
- 1. Engineering Streptomyces coelicolor Carbonyl Reductase for Efficient Atorvastatin Precursor Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure Wieland-Miescher Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wieland-Miescher ketone is a pivotal building block in the total synthesis of a vast array of natural products, including steroids and terpenoids, owing to its embedded AB-ring steroid structure.[1][2] Its value is significantly enhanced when obtained in an enantiomerically pure form, enabling the asymmetric synthesis of complex chiral molecules.[1] This document provides detailed protocols for the large-scale synthesis of enantiopure Wieland-Miescher ketone, focusing on two prominent and scalable organocatalytic methods: the classical (S)-proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction and a modern, highly efficient method employing a BINAM-derived prolinamide catalyst. Comparative data on reaction parameters, yields, and enantioselectivity are presented to guide researchers in selecting the most suitable protocol for their needs.
Introduction
The synthesis of the Wieland-Miescher ketone was first reported as a racemic mixture, prepared via a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[1][2] The breakthrough in its asymmetric synthesis came in 1971 through the use of the chiral organocatalyst L-proline, a reaction now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1] This proline-catalyzed intramolecular aldol condensation of a prochiral triketone intermediate provides access to the optically active Wieland-Miescher ketone.[3] While this classical method is robust and can be performed on a large scale, it typically yields a product with modest enantiomeric excess (ee), often necessitating a fractional crystallization step to obtain enantiomerically pure material.[4]
To overcome the limitations of the classical approach, significant research has focused on developing more efficient and selective organocatalysts. These modern catalysts can provide the Wieland-Miescher ketone in high yield and excellent enantioselectivity, often on a gram scale, without the need for subsequent resolution steps.[4][5] This allows for a more streamlined and atom-economical synthesis of this crucial chiral synthon.
Reaction Pathway
The synthesis of the enantiopure Wieland-Miescher ketone proceeds via a Robinson annulation, which is a two-step process involving a Michael addition followed by an intramolecular aldol condensation. The enantioselectivity is introduced during the aldol condensation step, which is catalyzed by a chiral organocatalyst.
Caption: General reaction pathway for the synthesis of Wieland-Miescher ketone.
Comparative Data of Large-Scale Synthesis Protocols
The following table summarizes the key quantitative data from two prominent large-scale protocols for the synthesis of enantiopure (S)-Wieland-Miescher ketone.
| Parameter | Classical Protocol ((S)-Proline) | Modern Protocol (N-Tosyl-(Sa)-binam-L-prolinamide) |
| Scale | 1 mole of 2-methyl-1,3-cyclohexanedione | 15 g of triketone intermediate |
| Catalyst | (S)-Proline | N-Tosyl-(Sa)-binam-L-prolinamide |
| Catalyst Loading | Not explicitly stated as mol%, but used in catalytic amount | 1 mol% |
| Solvent | Dimethylformamide (DMF) | None (solvent-free for aldol condensation) |
| Reaction Time | 120 hours | 5 days |
| Temperature | Room Temperature (ca. 25°C) | 22°C |
| Overall Yield | 56% (after fractional crystallization) | 83% |
| Enantiomeric Excess (ee) | Enantiomerically pure after crystallization | 96-97% |
| Purification Method | Fractional Crystallization | Column Chromatography |
Experimental Protocols
Protocol 1: Classical Large-Scale Synthesis using (S)-Proline
This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.773 (1988); Vol. 59, p.58 (1979), and describes a 1-mole scale synthesis.
Step 1: Synthesis of the Prochiral Triketone Intermediate (2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione)
-
In a 1-L round-bottomed flask equipped with a thermometer and a reflux condenser, suspend 126.1 g (1 mole) of 2-methyl-1,3-cyclohexanedione in 300 mL of distilled water.
-
To the well-stirred suspension, add 3 mL of acetic acid, 1.1 g of hydroquinone, and 142 g (2 moles) of freshly distilled methyl vinyl ketone.
-
Stir the reaction mixture under an argon atmosphere at 72-75°C for 1 hour.
-
Cool the mixture to room temperature, add 103 g of sodium chloride, and extract with 400 mL of ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude triketone intermediate.
Step 2: Asymmetric Intramolecular Aldol Condensation
-
Dissolve the crude triketone intermediate in 500 mL of dimethylformamide (DMF).
-
Add 3.0 g of (S)-(-)-proline to the solution.
-
Stir the mixture at room temperature (ca. 25°C) under an argon atmosphere for 120 hours.
-
Remove the solvent under high vacuum at 65°C on a rotary evaporator.
-
Dissolve the resulting oil in toluene and purify by column chromatography on silica gel.
Step 3: Purification by Fractional Crystallization
-
Dissolve the enantioenriched (S)-Wieland-Miescher ketone in ether.
-
Cool the solution to -20°C for 18 hours to induce crystallization.
-
Collect the crystals by filtration, wash with a cold (0°C) 50% ether in hexane solution.
-
The first crop of crystals will be highly enriched in the (S)-enantiomer. The filtrate can be processed to recover the racemic ketone.[3]
-
Recrystallization may be necessary to achieve enantiomeric purity.[3]
Protocol 2: Modern Large-Scale Synthesis using a BINAM-derived Catalyst
This protocol is adapted from Organic Syntheses, Vol. 88, p.330 (2011) and describes a 15-gram scale synthesis with high efficiency and enantioselectivity.[4]
Step 1: Synthesis of the Prochiral Triketone Intermediate
This step is typically performed separately and the isolated triketone is used in the next step. The synthesis is similar to that described in Protocol 1.
Step 2: Asymmetric Intramolecular Aldol Condensation
-
In a 50-mL round-bottomed flask, charge 15.0 g (76.5 mmol) of the triketone intermediate, 400 mg (0.74 mmol, 1 mol%) of N-Tosyl-(Sa)-binam-L-prolinamide catalyst, and 230 mg (1.9 mmol, 2.5 mol%) of benzoic acid.
-
Stir the solvent-free mixture at 22°C for 5 days.
-
After the reaction is complete, dissolve the mixture in 100 mL of ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantiopure (S)-Wieland-Miescher ketone.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the large-scale synthesis of enantiopure Wieland-Miescher ketone.
Caption: General experimental workflow for the synthesis of enantiopure Wieland-Miescher ketone.
Conclusion
The large-scale synthesis of enantiopure Wieland-Miescher ketone is a well-established process with multiple effective protocols available to researchers. The classical (S)-proline catalyzed method, while requiring a final resolution step, is a cost-effective and reliable option. For applications demanding higher efficiency and enantioselectivity from the outset, modern organocatalysts, such as the N-Tosyl-(Sa)-binam-L-prolinamide, offer a superior alternative, providing the desired product in high yield and excellent enantiomeric excess on a gram scale. The choice of protocol will depend on the specific requirements of the research or development program, including scale, cost, and desired purity.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yields in the synthesis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a key intermediate in steroid synthesis.[1] This compound, also known as the (S)-(+)-Hajos-Parrish diketone, is synthesized via the proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1][2]
Troubleshooting Guide: Low Yields
Low yields in this synthesis can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses common issues in a question-and-answer format.
Q1: My reaction has a low conversion rate, with a significant amount of the starting triketone remaining. What are the potential causes?
A1: Incomplete conversion is a frequent issue. Consider the following factors:
-
Catalyst Activity:
-
Quality: Ensure you are using high-purity (S)-(-)-proline. The catalyst's quality is crucial for the reaction's success.
-
Loading: While catalytic amounts are sufficient, excessively low catalyst loading can lead to slow and incomplete reactions. The original Hajos-Parrish procedure used 3 mol% of (S)-(-)-proline.[2]
-
-
Reaction Time and Temperature:
-
Duration: The reaction may require extended periods to reach completion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC.[3]
-
Temperature: The initial aldol cyclization is typically performed at a controlled temperature (e.g., 15-16°C), while the subsequent dehydration step requires heating (e.g., 95°C).[3] Ensure your temperature control is accurate.
-
-
Solvent Quality:
-
Purity: Use dry, high-purity solvents. For instance, the Organic Syntheses procedure specifies N,N-dimethylformamide (DMF).[3] Water content can interfere with the reaction.
-
Q2: I'm observing the formation of multiple side products, leading to a low yield of the desired dione. What are these side products and how can I minimize them?
A2: The formation of side products is a common cause of low yields. Key side reactions include:
-
Oxazolidinone Formation: Proline can react with the ketone starting material to form a parasitic oxazolidinone species.[1][2]
-
Self-Aldolization: The starting triketone can potentially undergo self-condensation.[4]
-
Azomethine Ylide Formation: The reaction of the aldehyde with proline can lead to the formation of an azomethine ylide.[1]
To minimize these side reactions:
-
Control Reactant Concentrations: In some variations of proline-catalyzed reactions, using a large excess of one reactant can suppress side reactions.[1]
-
Optimize Reaction Conditions: Diluted conditions and reduced catalyst loading over prolonged reaction times have been shown to suppress undesired pathways in similar reactions.[4]
Q3: The dehydration of the intermediate ketol to the final enedione is inefficient. How can I improve this step?
A3: The dehydration step is critical for obtaining the final product.
-
Acid Catalyst: This step is typically acid-catalyzed. The Organic Syntheses procedure uses a solution of concentrated sulfuric acid in DMF.[3] Ensure the acid is added correctly and at the appropriate temperature.
-
Reaction Time and Temperature: The dehydration requires heating. Monitor the reaction to ensure it goes to completion without causing degradation of the product. The procedure from Organic Syntheses suggests heating to 95°C for 3 hours.[3]
-
Azeotropic Removal of Water: In some protocols, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like benzene and a catalytic amount of p-toluenesulfonic acid can be employed to drive the dehydration.[5]
Q4: I'm experiencing significant product loss during the purification process. What are the best practices for isolating the final product?
A4: Purification can be a major source of yield loss.
-
Extraction: After the reaction, proper extraction is crucial. The Organic Syntheses procedure details a thorough extraction with dichloromethane and washing with brine.[3]
-
Chromatography: If column chromatography is used for purification, select an appropriate solvent system to ensure good separation from impurities. One protocol uses a hexane-ethyl acetate mixture for elution.[5]
-
Product Stability: Be aware of the stability of your product under the purification conditions.
Frequently Asked Questions (FAQs)
Q: What is the expected yield for this synthesis? A: The reported yields can vary. The original Hajos-Parrish procedure reported a 93% enantiomeric excess for the intermediate ketol.[2] A chiral synthesis using L-valine reported an 80% yield of the enedione.[5] The Organic Syntheses procedure reports a near-quantitative yield for the initial triketone formation and does not state an overall yield for the final dione but provides detailed quantities.[3]
Q: Can I use a different catalyst besides (S)-(-)-proline? A: Yes, other catalysts have been explored. For instance, L-valine has been used to furnish the enedione in high chemical and optical yield.[5] The β-amino acid cispentacin has also been shown to promote the reaction with high enantioselectivity.[6]
Q: What is the reaction mechanism, and how does understanding it help in troubleshooting? A: The widely accepted mechanism is the enamine mechanism, where proline reacts with a ketone to form an enamine intermediate.[1] This enamine then attacks the other carbonyl group intramolecularly. Understanding this helps in recognizing the importance of the catalyst's amine group and the carbonyl reactivity, guiding troubleshooting towards catalyst quality and reaction conditions that favor enamine formation.
Q: Is it possible to recover and reuse the proline catalyst? A: In some proline-catalyzed reactions, it has been demonstrated that a significant portion of the (S)-proline catalyst can be recovered and reused without a loss of activity.[4] This can be a cost-effective and sustainable approach.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | --INVALID-LINK--[3] |
| Catalyst | (S)-(-)-Proline | --INVALID-LINK--[3] |
| Catalyst Loading | ~3 mol% | --INVALID-LINK--[2] |
| Aldol Reaction Temp. | 15–16 °C | --INVALID-LINK--[3] |
| Dehydration Temp. | 95 °C | --INVALID-LINK--[3] |
| Reported Yield | 80% (using L-valine) | --INVALID-LINK--[5] |
| Enantiomeric Excess | 93% (for intermediate ketol) | --INVALID-LINK--[2] |
Experimental Protocol: Synthesis of this compound
This protocol is a summary based on the detailed procedure available from Organic Syntheses.[3]
Step A: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Triketone)
-
In a round-bottomed flask, combine 2-methyl-1,3-cyclopentanedione, deionized water, glacial acetic acid, and methyl vinyl ketone.
-
Protect the reaction from light and maintain a nitrogen atmosphere.
-
Heat the mixture to 70°C and monitor the reaction by gas chromatography until completion (approximately 1-2 hours).
-
After cooling, extract the product with dichloromethane.
-
Wash the combined organic extracts with saturated brine.
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the triketone as an orange oil.
Step B: (S)-(-)-Proline-Catalyzed Asymmetric Aldol Cyclization
-
In a separate flask under a nitrogen atmosphere, dissolve (S)-(-)-proline in N,N-dimethylformamide.
-
Add the triketone from Step A to this solution.
-
Stir the mixture at 15–16°C for 40–120 hours, monitoring for completion by TLC. The resulting solution containing the intermediate ketol is used directly in the next step.
Step C: Dehydration to this compound
-
Prepare a solution of concentrated sulfuric acid in N,N-dimethylformamide.
-
Heat the solution of the ketol from Step B to 95°C.
-
Add a portion of the sulfuric acid solution to the heated ketol solution.
-
Continue heating at 95°C for 3 hours, adding another aliquot of the acid solution after 1 hour.
-
Monitor the reaction for completeness by GLC.
-
Upon completion, cool the reaction mixture and proceed with work-up and purification.
Visualizations
References
- 1. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Highly enantioselective organocatalysis of the Hajos–Parrish–Eder–Sauer–Wiechert reaction by the β-amino acid cispentacin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for the asymmetric Michael addition
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for the asymmetric Michael addition.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low yield and/or low enantioselectivity (% ee). What are the common causes and how can I troubleshoot this?
A1: Low yield and enantioselectivity are common challenges that can stem from several factors, including the catalyst, solvent, substrates, and reaction parameters. A systematic approach is crucial for identifying the root cause.
First, verify the purity of all reagents and the integrity of the catalyst. An inactive or impure catalyst is a frequent culprit. Next, consider the solvent system, as it plays a critical role in the reaction's success.[1] Finally, re-evaluate the reaction conditions such as temperature, concentration, and reaction time. Lowering the temperature, for instance, often improves enantioselectivity at the cost of a slower reaction rate.[2]
Below is a troubleshooting workflow to address these issues systematically.
Q2: How does the choice of solvent affect the outcome of the asymmetric Michael addition?
A2: The solvent is a critical parameter that can significantly influence reaction rates, yields, and stereoselectivity. Its effects are multifaceted and depend on the specific catalyst system and substrates involved.
-
Polar vs. Non-polar Solvents: Non-polar solvents often lead to higher enantioselectivity.[1] For instance, in certain organocatalyzed reactions, a non-polar, aprotic solvent that doesn't disrupt hydrogen bonding is most effective.[3] In contrast, highly polar protic solvents like hexafluoroisopropanol (HFIP) can activate the electrophile through hydrogen bonding, which is beneficial for reactions with weak nucleophiles.[4]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can improve both yield and enantioselectivity compared to using solvents.[5]
-
Eco-Friendly Solvents: There is a growing interest in using environmentally benign solvents. Water has been successfully used as a solvent in some organocatalytic Michael additions, demonstrating high yields and enantioselectivity.[6] Diethyl carbonate is another example of a sustainable solvent suitable for certain quinine-catalyzed reactions.[7]
The optimal solvent must be determined empirically for each specific reaction. Screening a range of solvents with varying polarities is a recommended starting point.
| Solvent Type | General Effect on Enantioselectivity (% ee) | Typical Application Example | Reference |
| Non-polar (e.g., Cyclohexane) | Often increases % ee, but may slow reaction rate. | Salen-Al complex catalyzed additions to unsaturated imides. | [1] |
| Polar Aprotic (e.g., CH2Cl2) | Variable; depends on the catalyst system. | Proline-catalyzed additions. | [3] |
| Polar Protic (e.g., HFIP, Water) | Can activate electrophiles; may improve yield with weak nucleophiles. | Aza-Michael additions of anilines; DPEN-thiourea catalyzed additions. | [3][4] |
| Solvent-Free (Neat) | Can lead to higher yield and % ee in specific cases. | Dipeptide-catalyzed additions to nitroolefins. | [5] |
Q3: My desired product is forming, but I'm also getting significant side products. What are the likely side reactions and how can I suppress them?
A3: Side product formation is often a result of competing reaction pathways. In the context of Michael additions, common side reactions include 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition, polymerization of the Michael acceptor, or retro-Michael addition.[8]
To minimize side reactions:
-
Modify the Catalyst: The choice of catalyst can influence the chemoselectivity. For organocatalysis involving enamine or iminium ion intermediates, the catalyst structure dictates the reaction pathway.[8][9]
-
Control Temperature: Lowering the reaction temperature often favors the thermodynamically more stable 1,4-adduct over the kinetically favored 1,2-adduct.[2][10]
-
Use Additives: Additives or co-catalysts can enhance the rate of the desired reaction or suppress side reactions. For example, acids are often used in combination with cinchona alkaloid catalysts to promote the formation of the iminium ion, which is crucial for activating enones for conjugate addition.[9][11]
Troubleshooting Guides
Guide 1: Optimizing Catalyst Performance
A common experimental hurdle is suboptimal catalyst performance, leading to poor yield, low enantioselectivity, or slow reaction rates.
Problem: Low enantioselectivity (% ee).
Possible Causes & Solutions:
-
Incorrect Catalyst Choice: The catalyst's structure is paramount for achieving high stereocontrol. The interaction between the catalyst, the Michael donor, and the Michael acceptor in the transition state determines the stereochemical outcome.
-
Catalyst Loading: Using too little catalyst can result in slow or incomplete reactions, while too much can sometimes lead to undesired background reactions or be economically inefficient.
-
Solution: Vary the catalyst loading, typically between 1 and 20 mol%. An optimal loading balances reaction efficiency and cost. For example, in a dipeptide-catalyzed reaction, 10 mol% was found to be the most suitable load.[5]
-
-
Presence of Additives/Co-catalysts: Many catalytic systems require an additive to achieve optimal performance. These can be Brønsted or Lewis acids/bases that act as co-catalysts.
-
Solution: Investigate the effect of additives. In reactions catalyzed by primary amines derived from cinchona alkaloids, an acid co-catalyst is often necessary to facilitate the formation of the reactive iminium intermediate.[11] Phenol derivatives, such as 4-nitrophenol, have been shown to increase both yield and enantioselectivity in certain thiourea-catalyzed reactions.[3]
-
| Catalyst System | Additive/Co-catalyst | Function of Additive | Effect on Outcome | Reference |
| DPEN-Thiourea | 4-Nitrophenol | Activates nitro group via H-bonding | Increased yield and enantioselectivity | [3] |
| Cinchona-based Primary Amine | Trifluoroacetic Acid (TFA) | Assists in iminium ion formation | Improved yield and enantioselectivity | [11] |
| (S)-Diphenylprolinol Silyl Ether | Benzoic Acid | Not specified | Furnished Michael adduct in good yield and excellent ee | [12] |
Guide 2: Experimental Protocol for a Proline-Catalyzed Michael Addition
This section provides a general experimental procedure as a starting point, based on protocols found in the literature.[3] Researchers should adapt this protocol to their specific substrates.
Reaction: Asymmetric Michael addition of a ketone to a trans-β-nitrostyrene catalyzed by DL-Proline.
Materials:
-
trans-β-nitrostyrene (0.3 mmol, 1 equiv.)
-
Ketone (e.g., acetone) (1.5 mmol, 5 equiv.)
-
DL-Proline (0.06 mmol, 20 mol%)
-
Dichloromethane (DCM) (to make a 0.1 M solution with respect to nitrostyrene)
-
Ethyl acetate
-
Water
Procedure:
-
To a clean, dry reaction vessel, add trans-β-nitrostyrene (0.3 mmol) and the ketone (5 equiv.).
-
Add dichloromethane to achieve a concentration of 0.1 M with respect to the nitrostyrene.
-
Add DL-Proline (20 mol%) to the mixture.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical reaction time is around 12 hours.
-
Upon completion, add ethyl acetate (e.g., 0.2 mL) to the reaction product.
-
Wash the organic solution twice with water (e.g., 2 x 1.0 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired Michael adduct.
-
Analyze the final product for yield and determine the enantiomeric excess using chiral HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinine catalysed asymmetric Michael additions in a sustainable solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michael Addition [organic-chemistry.org]
- 11. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
improving enantioselectivity in organocatalyzed aldol reactions
Welcome to the technical support center for organocatalyzed aldol reactions. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to enhance enantioselectivity.
Troubleshooting Guide
This guide addresses the most common challenge in asymmetric organocatalysis: suboptimal enantioselectivity.
Problem: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a frequent issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The following sections break down the potential causes and solutions.
Catalyst Loading and Integrity
The amount and quality of the catalyst are paramount. While higher catalyst loading can sometimes increase reaction rates, it may also lead to a decrease in enantioselectivity due to aggregation or side reactions.[1]
-
Solution: Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to identify the optimal concentration for your specific substrates.[2] For proline-catalyzed reactions, loadings can range from 5 mol% to 30 mol%.[3][4] Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive to air or moisture) to prevent deactivation.[2]
Reaction Temperature
Temperature is a critical factor influencing enantioselectivity. Lower temperatures generally enhance selectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.
-
Solution: Conduct the reaction at a lower temperature. Many organocatalyzed aldol reactions show a significant improvement in ee% when the temperature is reduced from room temperature to 0 °C, -25 °C, or even lower.[5][6][7] For example, in certain prolinamide-catalyzed reactions, decreasing the temperature to -35 °C can increase the ee value to 98%.[3]
Solvent Choice
The solvent plays a crucial role in the catalytic cycle, influencing catalyst solubility, transition state stabilization, and reactant solvation. Highly polar aprotic solvents like DMSO, DMF, and acetonitrile are common choices for proline-catalyzed reactions due to proline's solubility.[8]
-
Solution: Screen a variety of solvents. While polar aprotic solvents are standard, unexpected media can yield excellent results. For instance, mixtures of methanol and water have been shown to be exceptionally effective for proline-catalyzed aldol reactions, leading to high conversions and excellent ee values.[8] Solvent-free conditions have also proven effective, sometimes yielding higher diastereo- and enantioselectivity than reactions run in water.[9][10]
Presence of Water
Water content can have a dramatic and sometimes non-intuitive effect. While anhydrous conditions are often a default for organic reactions, trace amounts of water can be beneficial or detrimental depending on the specific catalytic system. In some proline-catalyzed systems, water can facilitate proton transfer in the rate-determining step and improve catalyst turnover.
-
Solution: Carefully control the water content. If using anhydrous solvents, ensure they are properly dried. Conversely, consider the deliberate addition of a controlled amount of water as an additive, as it has been shown to improve reactivity and selectivity in certain systems.[3][8][11] For example, using acetonitrile with a few equivalents of water can achieve the best reactivity.[3]
Additives (Co-catalysts)
Acidic or basic additives can influence the reaction by modifying the catalyst's active state or participating in the catalytic cycle. For instance, benzoic acid has been used to accelerate the rate of some aldol reactions by promoting the formation of the enamine intermediate.[3]
-
Solution: Investigate the effect of acidic or basic additives. A common strategy is to add a weak acid, such as a carboxylic acid, which can assist in the protonation steps of the catalytic cycle.[5]
Quantitative Data Summary
The following tables summarize the impact of various parameters on the enantioselectivity and yield of organocatalyzed aldol reactions, based on data from cited literature.
Table 1: Effect of Catalyst Loading and Temperature on Enantioselectivity (Data is illustrative and compiled from trends observed in the literature)
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Prolinamide Derivative | 20 | -25 | 66 | 93 | [6] |
| Prolinamide Derivative | 10 | -25 | 55 | 92 | [6] |
| Prolinamide Derivative | 5 | -25 | 41 | 91 | [6] |
| L-Proline | 20 | -15 | 51 | 80 | [3] |
| L-Proline Tetrazole | 20 | -35 | 89 | 83 | [3] |
| 2nd-Gen Mesitylcopper | 1.5 | -70 | >90 | >90 | [1] |
Table 2: Influence of Solvent on Enantioselectivity (Reaction: Cyclohexanone + 4-Nitrobenzaldehyde)
| Catalyst | Solvent | Additive | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee%, anti) | Reference |
| L-Prolinethioamide | Water | 4-Nitrobenzoic Acid | 95 | 98:2 | 98 | [9][10] |
| L-Prolinethioamide | Solvent-Free | 4-Nitrobenzoic Acid | 96 | >98:2 | 98 | [9][10] |
| L-Proline | DMSO/Water (1:1) | Acidic Additive | 96 | - | 90 | [12] |
| L-Proline | Methanol/Water (2:1) | None | 92 | 92:8 | 98 | [8] |
| L-Proline | DCM | Benzoic Acid | - | - | 52 | [5] |
Frequently Asked Questions (FAQs)
Q1: Why is my enantioselectivity decreasing over a longer reaction time? A1: A decrease in enantioselectivity over time can indicate that the retro-aldol reaction is occurring.[1] This reverse reaction can be competitive with the forward reaction, leading to erosion of the stereochemical integrity of the product. Consider lowering the catalyst loading or temperature to slow the rate of the retro-aldol pathway relative to the forward reaction.[1]
Q2: Can the order of reagent addition affect the outcome? A2: Yes, the order of addition can be critical. For many organocatalyzed reactions, it is beneficial to pre-form the active catalytic species. This often involves stirring the catalyst in the solvent for a period before adding the carbonyl donor (e.g., ketone) to allow for enamine formation, followed by the slow addition of the carbonyl acceptor (aldehyde).[2]
Q3: My catalyst has poor solubility in the desired solvent. What should I do? A3: Poor catalyst solubility is a common problem, especially with unmodified proline.[8] One option is to switch to a more polar aprotic solvent like DMSO or DMF where solubility is higher.[8] Alternatively, using a solvent mixture, such as methanol/water, can improve solubility and catalytic performance.[8] Finally, consider using a modified catalyst with substituents that enhance solubility in common organic solvents.
Q4: Are there alternatives to using a large excess of the ketone donor? A4: Yes. While using the ketone as the solvent or in large excess is a common strategy to drive the reaction forward, it is not always ideal. Performing the reaction in water can avoid the need for a large excess of the ketone, with some protocols achieving high yields and selectivities using as little as 1.2 equivalents of the ketone.[11] Solvent-free conditions can also be effective using only 2 equivalents of the nucleophile.[10]
Q5: How do I know if the carboxylic acid group on my proline-based catalyst is essential? A5: The carboxylic acid group of proline is crucial for its catalytic activity and for achieving high asymmetric induction.[13] It acts as a Brønsted acid to activate the electrophile (aldehyde) via hydrogen bonding, creating a well-organized transition state.[14] Experiments replacing proline with derivatives lacking this group generally show a dramatic drop in enantioselectivity.[13]
Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol Reaction in a Methanol/Water Medium
This protocol is adapted from a highly efficient and sustainable procedure for the aldol condensation between aldehydes and ketones.[8]
Materials:
-
(S)-Proline (catalyst, 20 mol%)
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv)
-
Ketone (e.g., cyclohexanone, 5.0 mmol, 5.0 equiv)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol).
-
Add the ketone (5.0 mmol).
-
Prepare a 2:1 (v/v) solution of methanol and water. Add 2.0 mL of this solvent mixture to the flask.
-
Add (S)-proline (0.023 g, 0.20 mmol, 20 mol%).
-
Stir the resulting mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 24 to 96 hours depending on the substrates.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee%) by chiral-phase HPLC analysis.
Visualizations
Logical and Workflow Diagrams
References
- 1. Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02218E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic asymmetric aldol reaction in the presence of water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Chiral Bicyclic Diketones
Welcome to the technical support center for the purification of chiral bicyclic diketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these complex molecules.
Troubleshooting Guides
This section addresses common issues encountered during the purification of chiral bicyclic diketones using chromatographic methods.
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC/SFC
Symptom: The enantiomers of the bicyclic diketone are co-eluting or show very little separation, resulting in a single peak or heavily overlapping peaks.
Question-and-Answer Troubleshooting:
-
Q1: Is the Chiral Stationary Phase (CSP) appropriate for my bicyclic diketone? A1: The choice of CSP is critical for successful chiral separation. For ketones, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often a good starting point.[1] If you are not seeing any separation, it is advisable to screen a range of CSPs with different chiral selectors. Consider both cellulose-based (e.g., Chiralcel® OD-H, Chiralpak® AD) and amylose-based phases.[2][]
-
Q2: How can I optimize the mobile phase to improve resolution? A2: Mobile phase composition significantly impacts selectivity. For normal-phase chromatography (e.g., hexane/isopropanol), systematically vary the ratio of the alcohol modifier.[4] Small changes can have a large effect on resolution. Sometimes, switching to a different alcohol (e.g., ethanol) can also be beneficial. For polar organic or reversed-phase modes, adjusting the type and concentration of the organic modifier (e.g., acetonitrile, methanol) is key.[4]
-
Q3: Could additives in the mobile phase help? A3: Yes, acidic or basic additives can improve peak shape and selectivity, especially if your bicyclic diketone has ionizable functional groups or if you are experiencing secondary interactions with the stationary phase.[5][6][7] For neutral compounds, additives may not always be necessary and could even worsen the separation.[8]
-
Q4: Does temperature affect the separation? A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[5] Generally, lower temperatures can enhance the interactions responsible for chiral recognition, leading to better resolution. However, this may also increase analysis time and backpressure. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.[5]
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chiral HPLC/SFC
Symptom: Chromatographic peaks are asymmetrical, with a "tail" extending from the back of the peak or a "front" on the leading edge. This can lead to inaccurate integration and reduced resolution.
Question-and-Answer Troubleshooting:
-
Q1: What is the most common cause of peak tailing? A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[5] Other causes include column overload, an inappropriate mobile phase, or issues with the HPLC/SFC system itself.[5][9]
-
Q2: How can I determine if column overload is the issue? A2: A simple test for column overload is to dilute your sample (e.g., by a factor of 10 or 100) and reinject it. If the peak shape improves significantly, you were likely overloading the column.[5][9] Reducing the injection volume or the sample concentration should resolve the issue.
-
Q3: How can I mitigate secondary interactions causing peak tailing? A3:
-
Mobile Phase Additives: As mentioned previously, adding a small amount of an acidic or basic modifier can help to saturate the active sites on the stationary phase that cause tailing.[5]
-
Adjusting pH: If your diketone has acidic or basic properties, ensure the mobile phase pH is adjusted to keep the molecule in a single, non-ionized form.[5]
-
-
Q4: Could the problem be with the column itself? A4: Yes, a contaminated or degraded column can lead to poor peak shape. If you suspect column contamination, you can try washing it with a strong solvent (check the manufacturer's guidelines for solvent compatibility).[5] If the problem persists after thorough washing, the column may need to be replaced.[5][10] A partially blocked inlet frit can also cause peak distortion.[9]
Frequently Asked Questions (FAQs)
-
Q1: What are the most common purification techniques for chiral bicyclic diketones? A1: The most widely used techniques are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[11] These methods allow for the direct separation of enantiomers. Other techniques include kinetic resolution (either enzymatic or with a chemical catalyst) and diastereomeric resolution, where the enantiomers are derivatized to form diastereomers that can be separated on a standard achiral column.[12] Fractional crystallization can also be employed in some cases.
-
Q2: What are the advantages of using SFC over HPLC for chiral separations? A2: SFC often provides faster separations and is considered a "greener" technique because it primarily uses supercritical CO2 as the mobile phase, which reduces the consumption of organic solvents.[13] It can also offer different selectivity compared to HPLC.
-
Q3: How do I choose the right chiral stationary phase (CSP) for my bicyclic diketone? A3: The selection of a CSP is often an empirical process.[14] However, for ketones, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a highly recommended starting point due to their broad applicability.[1] It is advisable to have access to a variety of chiral columns for screening. Many column manufacturers also provide application notes and databases that can guide your selection based on the structure of your compound.
-
Q4: What is kinetic resolution and when should I consider it? A4: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product.[15] This can be a very effective method, especially for large-scale purifications. For instance, the Wieland-Miescher ketone can be resolved using yeast-mediated reduction, where one enantiomer is selectively reduced.[16]
-
Q5: How can I confirm the enantiomeric purity of my purified bicyclic diketone? A5: The most common method for determining enantiomeric excess (ee) is through chiral HPLC or chiral GC analysis. By integrating the peak areas of the two enantiomers, the ee can be calculated. Other techniques such as Nuclear Magnetic Resonance (NMR) with a chiral shift reagent, or Circular Dichroism (CD) spectroscopy can also be used.[17]
Data Presentation
Table 1: Chiral HPLC Separation of Wieland-Miescher Ketone on Different Chiral Stationary Phases
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Reference |
| CHIRALCEL® OZ-3 | Acetonitrile (100%) | 1.0 | 25 | 3.54 | 1.34 | [18] |
| Carboxymethyl-derivatized β-cyclodextrin | Details not specified | Details not specified | Details not specified | Baseline separation | Not specified | [2] |
| TBDMS ether derivative on silica gel (indirect method) | Details not specified | Details not specified | Details not specified | 1.30 | 1.80 | [19] |
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Screening
This protocol outlines a general approach for screening different chiral columns and mobile phases to develop a separation method for a new chiral bicyclic diketone.
-
Sample Preparation: Dissolve the racemic bicyclic diketone in a suitable solvent (e.g., the mobile phase or a compatible solvent like isopropanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Initial Screening:
-
Select a set of 3-5 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column).
-
Begin with a standard normal-phase mobile phase, such as 90:10 (v/v) n-hexane:isopropanol.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject a small volume (e.g., 5-10 µL) of the sample onto each column and monitor the chromatogram.
-
-
Optimization:
-
If partial separation is observed on any column, optimize the mobile phase by varying the percentage of the alcohol modifier in 2-5% increments (e.g., 95:5, 85:15, 80:20 n-hexane:isopropanol).
-
If peak shape is poor, consider adding 0.1% TFA or DEA to the mobile phase (ensure the additive is compatible with the column).
-
Optimize the column temperature by testing at both lower (e.g., 15°C) and higher (e.g., 35°C) temperatures to see the effect on resolution.
-
-
Final Method: Once baseline resolution (Rs > 1.5) is achieved, record the final optimized conditions: column, mobile phase composition, flow rate, temperature, and injection volume.
Protocol 2: Enzymatic Kinetic Resolution of a Bicyclic Diketone (Conceptual)
This protocol provides a conceptual framework for the kinetic resolution of a bicyclic diketone using a lipase.
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the racemic bicyclic diketone in a suitable organic solvent (e.g., heptane or isooctane).
-
Add a commercially available lipase, such as Lipase A from Candida antarctica (CAL-A).[20]
-
-
Acylation Reaction:
-
Add an acyl donor, such as vinyl acetate or vinyl butyrate, to the reaction mixture.[20]
-
Stir the reaction at a controlled temperature (e.g., 30°C).
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture and analyze them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product.
-
-
Work-up and Purification:
-
When the desired conversion (ideally close to 50%) and high enantiomeric excess are reached, stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted diketone from the acylated product using standard column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. additives for chiral - Chromatography Forum [chromforum.org]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.daicelchiral.com [search.daicelchiral.com]
- 19. Preparation of enantiopure Wieland-Miescher ketone and derivatives by the MalphaNP acid method: substituent effect on the HPLC separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
side reactions in the synthesis of Wieland-Miescher ketone and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Wieland-Miescher ketone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the overall yield of my Wieland-Miescher ketone synthesis low?
A1: Low yields can stem from several factors throughout the Robinson annulation process. The reaction consists of a Michael addition followed by an intramolecular aldol condensation[1][2][3]. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in 2-methyl-1,3-cyclohexanedione can hinder the reaction. It is recommended to recrystallize this starting material before use to ensure high purity[4].
-
Methyl Vinyl Ketone (MVK) Polymerization: MVK is prone to polymerization, which competes with the desired Michael addition. Use freshly distilled MVK and ensure appropriate reaction concentrations and temperatures to minimize this side reaction[3].
-
Incomplete Cyclization: The intermediate triketone may not fully cyclize to the final product. This can be influenced by the choice of catalyst, solvent, and reaction temperature. In some cases, the intermediate alcohol is not isolated as the reaction proceeds directly to the enedione[5].
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Various conditions have been reported, with overall yields ranging from 56.8% to over 90% depending on the protocol[6][7]. Refer to the detailed protocols for optimized conditions.
Q2: How can I improve the enantiomeric excess (ee) of my chiral Wieland-Miescher ketone?
A2: Achieving high enantioselectivity is a common challenge. The classical Hajos-Parrish method using L-proline as an organocatalyst often results in modest enantiomeric excess, typically around 70-76% ee[4][5][8].
-
Catalyst Choice: Modern organocatalysts have been developed that significantly outperform proline. For instance, using N-Tosyl-(Sa)-binam-L-prolinamide can achieve ee values of 94-97%[4][7].
-
Purification by Crystallization: For products with modest ee, fractional crystallization can be employed to obtain enantiomerically pure material. This process involves selectively crystallizing the racemic form, leaving the desired enantiomer enriched in the mother liquor, although this involves the loss of material[4][9].
-
Reaction Conditions: The solvent can play a crucial role. The original Hajos-Parrish reaction was performed in DMSO[5]. Newer, highly efficient protocols may even be performed solvent-free[7].
Q3: My chiral product is losing its enantiomeric purity during a subsequent acetalization step. How can I prevent this racemization?
A3: This is a documented side reaction. Partial or complete racemization can occur during the chemoselective acetalization of the C1 carbonyl group, particularly under harsh classical conditions.
-
Problematic Conditions: Using 1,2-ethanediol and TsOH in refluxing benzene with a Dean-Stark apparatus to remove water can lead to racemization[10].
-
Recommended Prevention: To avoid racemization, use milder acetalization conditions. Successful protocols involve lowering the reaction temperature and avoiding prolonged exposure to strong acid at high temperatures. One effective method is to perform the reaction with 1,2-ethanediol and TsOH in the presence of molecular sieves at room temperature[10].
Q4: I am having trouble scaling up the reaction. What are the main challenges?
A4: Scaling up the Wieland-Miescher ketone synthesis presents several challenges. Issues reported in the literature include the use of high-boiling point solvents, the need for column chromatography for purification, and the use of toxic reagents, which are all problematic on a larger scale[11]. Furthermore, high catalyst loadings (5 to 30 mol%) required by some organocatalysts make them unsuitable for large-scale synthesis[4].
-
Solution: Look for modern, streamlined procedures designed for scalability. A highly efficient protocol has been developed that uses low catalyst loading (1-2 mol%), involves no solvent in one step, and has short workup and purification procedures, enabling the preparation of the ketone on a 10-gram scale with high yield and ee[4][7].
Quantitative Data Summary
The selection of the catalyst system is critical for achieving high yield and enantioselectivity. The following table summarizes the performance of different catalytic systems.
| Catalyst System | Scale | Yield | Enantiomeric Excess (ee) | Reference |
| L-Proline | Lab Scale | ~49-56% | 70-76% | [4][5][9] |
| L-Phenylalanine / HClO₄ | Lab Scale | 80% | 87% (up to 96% after recrystallization) | [10] |
| N-Tosyl-(Sₐ)-binam-L-prolinamide | 10 g | 93% (overall) | 94-97% | [4][7] |
Key Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the core synthesis pathway, potential side reactions, and a logical workflow for troubleshooting common issues.
Caption: Overall reaction pathway for the Wieland-Miescher ketone synthesis.
Caption: Common side reactions encountered during the synthesis and workup.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Enantioselective Synthesis with High-Efficiency Organocatalyst This procedure is adapted from Organic Syntheses and provides high yield and enantioselectivity[4].
-
Michael Addition:
-
To a flask, add 2-methyl-1,3-cyclohexanedione (1.0 eq) and methyl vinyl ketone (1.2 eq).
-
Add triethylamine (0.01 eq) as the base.
-
Stir the solvent-free mixture at room temperature for 4-6 hours until the starting dione is consumed (monitor by TLC).
-
The resulting crude triketone is used directly in the next step without purification.
-
-
Intramolecular Aldol Condensation:
-
To the crude triketone, add a suitable solvent (e.g., toluene).
-
Add the organocatalyst N-Tosyl-(Sa)-binam-L-prolinamide (0.02 eq) and benzoic acid (0.005 eq).
-
Heat the mixture to the appropriate temperature (e.g., 40 °C) and stir for 24-48 hours until cyclization is complete.
-
Upon completion, cool the reaction, perform an aqueous workup, and concentrate the organic layer.
-
Purify the crude product by chromatography or crystallization to yield the Wieland-Miescher ketone. This protocol can yield the product in 93% overall yield with 94-97% ee[4][7].
-
Protocol 2: Prevention of Racemization during Acetalization This procedure is based on findings that classical acetalization can cause racemization[10].
-
Setup:
-
Dissolve the enantiomerically enriched Wieland-Miescher ketone (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Add activated molecular sieves (3Å or 4Å) to the solution.
-
-
Reaction:
-
Add 1,2-ethanediol (ethylene glycol, ~10 eq) to the mixture.
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.1 eq).
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃).
-
Filter off the molecular sieves.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting mono-ketal by column chromatography. This method avoids the high temperatures that can induce racemization.
-
References
- 1. Robinson annulation [chemeurope.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. researchgate.net [researchgate.net]
- 8. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Enhancing Stereoselectivity in the Hajos-Parrish-Eder-Sauer-Wiechert Reaction
Welcome to the technical support center for the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of this powerful organocatalytic transformation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPESW reaction, with a focus on improving stereoselectivity.
Issue 1: Low Enantiomeric Excess (ee%)
Possible Causes and Solutions:
-
Suboptimal Catalyst Loading: The concentration of the proline catalyst is crucial for achieving high stereoselectivity. While the original Hajos-Parrish procedure reported high enantiomeric excess (93% ee) with just 3 mol% of (S)-(-)-proline, the optimal loading can be substrate-dependent.[1]
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure the proline or proline derivative used is of high purity and the correct enantiomer.
-
Systematic Optimization: Perform a series of small-scale reactions varying the catalyst loading (e.g., 1 mol%, 3 mol%, 5 mol%, 10 mol%) to identify the optimal concentration for your specific substrate.
-
Consider Catalyst Derivatives: If optimizing the loading of L-proline does not yield satisfactory results, consider exploring proline derivatives. For instance, cis-4,5-methanoproline has been shown to exhibit catalytic activity and enantioselectivity comparable to L-proline.[2]
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in the reaction mechanism, influencing the stability of the transition state and, consequently, the stereochemical outcome.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities and hydrogen-bonding capabilities. Aprotic polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used.[1]
-
Aqueous/Alcoholic Mixtures: Consider using water/methanol mixtures, which can be effective reaction media for the intermolecular version of the reaction.
-
Solvent Purity: Ensure the use of dry, high-purity solvents, as trace impurities can negatively impact the reaction.
-
-
-
Incorrect Reaction Temperature: Temperature affects the reaction rate and the energy difference between the diastereomeric transition states.
-
Troubleshooting Steps:
-
Lower the Temperature: In many cases, running the reaction at a lower temperature (e.g., room temperature down to 0 °C or even lower) can enhance stereoselectivity by favoring the transition state leading to the major enantiomer.
-
Monitor Reaction Time: Be aware that lowering the temperature will likely increase the required reaction time. Monitor the reaction progress by TLC or other analytical techniques to determine the optimal balance between stereoselectivity and reaction completion.
-
-
Issue 2: Low Yield and/or Formation of Side Products
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion, resulting in a low yield of the desired product.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
-
Optimize Temperature: While lower temperatures often favor stereoselectivity, a slightly higher temperature might be necessary to achieve a reasonable reaction rate and yield. A careful balance must be struck.
-
Check Reagent Purity: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield. A common side reaction is the formation of an enone via dehydration of the initial aldol product.
-
Troubleshooting Steps:
-
Modify Work-up Procedure: A milder work-up procedure can sometimes prevent the dehydration of the desired ketol product.
-
Control Reaction Conditions: The Eder-Sauer-Wiechert modification, which intentionally leads to the conjugated enone, is typically promoted by acidic conditions and higher temperatures.[1] Avoiding these conditions can help isolate the initial aldol addition product.
-
Use of Additives: In some cases, the addition of weak acids or bases can suppress side reactions. However, this should be done cautiously as it can also affect stereoselectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Hajos-Parrish-Eder-Sauer-Wiechert reaction, and how does it explain the stereoselectivity?
The reaction is believed to proceed through an enamine mechanism.[3] The proline catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the other carbonyl group intramolecularly. The stereoselectivity is generally explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[3] The substituents on the proline and the substrate prefer to occupy equatorial positions in this transition state to minimize steric hindrance, thus favoring the formation of one enantiomer over the other.
Q2: How does the structure of the proline catalyst affect the stereoselectivity?
The carboxylic acid group and the pyrrolidine ring of proline are both essential for high asymmetric induction. The carboxylic acid is thought to act as an intramolecular acid/base catalyst, stabilizing the transition state through hydrogen bonding. The chirality of the pyrrolidine ring dictates the facial selectivity of the enamine attack. Studies with proline derivatives, such as cis- and trans-4,5-methanoprolines, have shown that the conformation of the pyrrolidine ring significantly impacts the enantioselectivity.[2]
Q3: Can additives be used to enhance the stereoselectivity?
Yes, in some cases, additives can influence the reaction's stereochemical outcome. For instance, small amounts of water have been reported to affect both the reaction rate and enantioselectivity in certain proline-catalyzed aldol reactions. The presence of water can influence the aggregation state of the catalyst and the solubility of the reactants. However, the effect of additives can be complex and substrate-dependent, requiring empirical optimization.
Q4: What analytical techniques are recommended for determining the enantiomeric excess (ee%) of the product?
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the ee% of the Hajos-Parrish-Eder-Sauer-Wiechert reaction products. Other techniques such as Gas Chromatography (GC) with a chiral column or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.
Data Presentation: Strategies for Enhancing Stereoselectivity
The following tables summarize the effects of various experimental parameters on the enantiomeric excess (ee%) of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Table 1: Effect of Catalyst Type and Loading
| Catalyst | Loading (mol%) | Substrate | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (S)-(-)-Proline | 3 | 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | DMF | Room Temp. | - | 93 | [1] |
| (S)-(-)-Proline | 47 | Triketone | Acetonitrile/1N HClO4 | 80 | - | - | [1] |
| cis-4,5-methano-L-proline | - | Triketone | - | - | 86 | 93 | [2] |
| trans-4,5-methano-L-proline | - | Triketone | - | - | 67 | 83 | [2] |
Table 2: Effect of Solvent
| Catalyst | Substrate | Solvent | Temperature (°C) | ee (%) | Reference |
| (S)-Proline | Triketone | DMF | Room Temp. | 93 | [1] |
| (S)-Proline | Triketone | Acetonitrile | 80 | - | [1] |
| (S)-Proline | Intermolecular Aldol | Methanol/Water | Room Temp. | High | - |
Experimental Protocols
General Experimental Protocol for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the triketone substrate.
-
Solvent Addition: Add the desired solvent (e.g., DMF, DMSO, or acetonitrile) to dissolve the substrate. The concentration of the substrate is typically in the range of 0.1 to 1.0 M.
-
Catalyst Addition: Add the (S)-(-)-proline catalyst (typically 3-10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral ketol.
-
Stereochemical Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or other appropriate methods.
Visualizations
Caption: The catalytic cycle of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Caption: A typical experimental workflow for optimizing the HPESW reaction.
References
troubleshooting guide for the intramolecular aldol condensation step
Technical Support Center: Intramolecular Aldol Condensation
This guide provides troubleshooting solutions for common issues encountered during the intramolecular aldol condensation step in your research.
Frequently Asked Questions (FAQs)
Q1: My intramolecular aldol condensation is resulting in a low yield or no product at all. What are the common causes?
Low yields in intramolecular aldol condensations can often be attributed to several factors:
-
Unfavorable Ring Size: The formation of 3, 4, and larger than 7-membered rings is energetically unfavorable due to ring strain or entropic factors.[1][2] 5- and 6-membered rings are the most favored and stable products.[1][2][3][4][5]
-
Unfavorable Equilibrium: The initial aldol addition is a reversible reaction, and the equilibrium might favor the starting dicarbonyl compound.[6][7][8]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's success.[1][9]
-
Incorrect Substrate Structure: For the condensation to occur, the alpha-carbon of the newly formed β-hydroxy carbonyl must have at least one proton to be eliminated.[2]
-
Side Reactions: Polymerization of the starting material, especially with aldehydes, can compete with the desired intramolecular reaction.[6]
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
The formation of multiple products often arises from the presence of multiple enolizable positions. To improve selectivity:
-
Thermodynamic vs. Kinetic Control: The choice of reaction conditions can direct the reaction towards a specific product. Lower temperatures and sterically hindered bases favor the kinetic enolate, while higher temperatures and smaller bases allow for equilibrium to be established, favoring the more stable thermodynamic enolate.[1][10]
-
Substrate Design: If possible, modifying the substrate to block unwanted enolization positions can improve selectivity.
-
Choice of Base: A bulky base may selectively deprotonate the less sterically hindered alpha-proton, leading to a single major product.[7]
Q3: My reaction stops at the aldol addition product, and I am not getting the desired α,β-unsaturated carbonyl compound. What should I do?
The elimination of water (dehydration) to form the condensation product is often not spontaneous and requires specific conditions:
-
Increase Temperature: Heating the reaction mixture provides the necessary activation energy for the dehydration step.[8][11][12] This step is generally favored under thermodynamic control.[12]
-
Acid or Base Catalysis: Both acid and base can catalyze the dehydration. If you are running the reaction under basic conditions, ensuring a sufficient amount of base is present can promote the elimination.
-
Check Alpha-Protons: The aldol addition product must have a proton on the carbon alpha to the carbonyl group for elimination to occur.[2][13]
Q4: How do I choose the right conditions for my intramolecular aldol condensation?
Optimizing reaction conditions is crucial for a successful reaction. The following table summarizes key parameters:
| Parameter | Recommendation | Rationale |
| Base | Weak bases (e.g., NaOH, KOH, NaOEt) for thermodynamic control. Strong, hindered bases (e.g., LDA) for kinetic control.[10] | The choice of base determines which enolate is formed (kinetic vs. thermodynamic).[10] |
| Solvent | Polar protic (e.g., ethanol, water) or aprotic (e.g., THF, DMSO) solvents are commonly used. | Polar solvents can stabilize the enolate and other charged intermediates.[1] The choice can influence the reaction rate and selectivity. |
| Temperature | Low temperatures (-78 °C to 0 °C) for the aldol addition step (kinetic control). Higher temperatures (RT to reflux) to promote condensation (thermodynamic control).[1][9][12] | Temperature controls whether the kinetic or thermodynamic product is favored.[1][12] |
| Concentration | High dilution conditions can favor intramolecular reactions over intermolecular polymerization. | Reduces the probability of molecules reacting with each other. |
Experimental Protocols
General Protocol for Optimizing an Intramolecular Aldol Condensation:
-
Starting Material Purity: Ensure the dicarbonyl starting material is pure, as impurities can interfere with the reaction.
-
Trial Reactions: Set up a series of small-scale trial reactions to screen different bases, solvents, and temperatures.
-
Base Screening:
-
Reaction A: Use a weak base like NaOH or KOH in a protic solvent like ethanol.
-
Reaction B: Use a stronger base like sodium ethoxide in ethanol.
-
Reaction C: For kinetic control, use a strong, hindered base like LDA in an aprotic solvent like THF at low temperature (-78 °C).
-
-
Temperature Screening:
-
Run each of the above reactions at different temperatures (e.g., 0 °C, room temperature, and reflux) to find the optimal condition for your specific substrate.
-
-
Reaction Monitoring: Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, quench the reaction appropriately (e.g., with a mild acid). Extract the product and purify it using column chromatography.
-
Characterization: Characterize the purified product using techniques like NMR and Mass Spectrometry to confirm its identity and purity.
Visual Guides
Caption: Troubleshooting workflow for intramolecular aldol condensation.
Caption: General mechanism of the intramolecular aldol condensation.
References
- 1. fiveable.me [fiveable.me]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
refinement of experimental protocols for reproducible synthesis of chiral indanones
Here is a technical support center for the refinement of experimental protocols for the reproducible synthesis of chiral indanones.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the reproducible synthesis of chiral indanones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in intramolecular Friedel-Crafts acylation for indanone synthesis?
Regioselectivity in intramolecular Friedel-Crafts acylation is mainly governed by the directing effects of substituents on the aromatic ring and the reaction conditions.[1] Electron-donating groups (EDGs) typically direct cyclization to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position and can deactivate the ring, slowing the reaction.[1] Other critical factors include the choice of catalyst, solvent, and reaction temperature.[1] Steric hindrance from bulky substituents can also play a significant role by preventing cyclization at certain positions.[1]
Q2: How can I control regioselectivity in polyphosphoric acid (PPA)-mediated indanone synthesis?
The concentration of phosphorus pentoxide (P₂O₅) in PPA is a critical factor for controlling regioselectivity.[1] By selecting PPA with either a high or low P₂O₅ content, you can switch the regioselectivity of the reaction.[1][2]
-
Low P₂O₅ content PPA tends to favor the formation of the indanone isomer where the electron-donating group is meta to the carbonyl group.[1]
-
High P₂O₅ content PPA generally promotes the formation of the isomer with the electron-donating group ortho or para to the carbonyl.[1]
Q3: Which modern catalytic methods offer high enantioselectivity for chiral indanone synthesis?
Several transition-metal-catalyzed reactions provide excellent enantioselectivity:
-
Rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives can produce enantioenriched 3-aryl-1-indanones in high yields and excellent enantioselectivities.[3]
-
Nickel-catalyzed reductive cyclization of enones is a versatile method that affords indanones with high enantiomeric induction.[3][4]
-
Palladium-catalyzed asymmetric C-C bond activation/carbonylation of cyclobutanones can yield chiral indanones that possess a quaternary carbon stereocenter with an excellent enantiomeric ratio.[3]
Q4: My chiral purification is not effective. What are the common methods for separating indanone enantiomers?
Enantiomers of chiral drugs must be separated and tested, as they can have different biological activities.[5][6] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) are the most common and effective techniques for separating chiral indanones.[5] Capillary electrophoresis (CE) is another powerful alternative for chiral separation.[6] The choice of the specific chiral column and mobile phase is critical and often requires screening to find the optimal conditions for a particular indanone derivative.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Indanone
-
Symptoms: The reaction produces a very low yield of the target indanone, or no product is formed at all.[1]
-
Possible Cause 1: Inactivated Catalyst. Many Lewis acid catalysts are highly sensitive to moisture.[1]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous catalyst.[1]
-
-
Possible Cause 2: Deactivated Starting Material. Starting materials with strong electron-withdrawing groups can deactivate the aromatic ring, hindering Friedel-Crafts acylation.
-
Solution: If possible, start with a more electron-rich aromatic precursor. Alternatively, more forcing reaction conditions (higher temperature, stronger catalyst) may be required.[1]
-
-
Possible Cause 3: Suboptimal Reaction Conditions. The temperature or concentration may not be ideal.
-
Solution: Perform small-scale optimization experiments to screen a range of temperatures and reactant concentrations to find the optimal conditions.
-
Problem 2: Poor Enantioselectivity or Formation of a Racemic Mixture
-
Symptoms: The product is obtained in a good yield, but the enantiomeric excess (ee) is low.
-
Possible Cause 1: Inappropriate Chiral Ligand/Catalyst. The chosen chiral ligand or catalyst may not be optimal for the specific substrate.
-
Solution: Screen a variety of chiral ligands. For instance, in rhodium-catalyzed reactions, ligands like MonoPhos have been shown to provide excellent enantioselectivities for certain substrates.[3] The catalyst loading may also need optimization.
-
-
Possible Cause 2: Racemization. The reaction conditions (e.g., high temperature, presence of acid/base) might be causing the chiral product to racemize after its formation.
-
Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time. After the reaction is complete, quench it promptly and purify the product under neutral conditions.
-
-
Possible Cause 3: Incorrect Solvent. The solvent can significantly influence the transition state of the asymmetric induction step.
-
Solution: Experiment with a range of solvents with varying polarities and coordinating abilities.
-
Problem 3: Formation of Undesired Regioisomers
-
Symptoms: A significant amount of an undesired regioisomer is formed alongside the target product, complicating purification.[2]
-
Possible Cause 1: Electronic Effects of Substituents. The directing effect of substituents on your aromatic ring is a primary determinant of the cyclization position.[1]
-
Solution: If feasible, modify the electronic nature or position of substituents on the starting material to favor the desired regiochemistry. Consider using a directing group that can be removed later.[1]
-
-
Possible Cause 2: Steric Hindrance. Bulky groups on the aromatic ring or the acyl chain may prevent cyclization at the desired position.
-
Solution: Redesign the substrate to minimize steric hindrance near the target cyclization site.
-
-
Possible Cause 3: Incorrect PPA Concentration (for PPA-mediated synthesis).
Data Presentation
Table 1: Comparison of Catalytic Enantioselective Methods for Indanone Synthesis
| Catalytic System | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Nickel-catalyzed | Reductive Cyclization | Enones | High | High | [4] |
| Rhodium-catalyzed | Asymmetric Intramolecular 1,4-Addition | Pinacolborane chalcone derivatives | High | Excellent | [3][4] |
| Palladium-catalyzed | Asymmetric C-C bond activation/carbonylation | Cyclobutanones | Good | Excellent | [3][4] |
| Bismuth(III) triflate | Nazarov Reaction | Aryl vinyl ketones | Good to Excellent | Not specified (focus on regioselectivity) |
Experimental Protocols
Protocol: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition for Chiral 3-Aryl-1-Indanones
This protocol is based on methodologies known to produce enantioenriched 3-aryl-1-indanone derivatives with high yields and excellent enantioselectivities.[3]
Materials:
-
Pinacolborane chalcone derivative (Substrate, 1.0 equiv)
-
[Rh(cod)₂]BF₄ (Rhodium catalyst, 0.03 equiv)
-
(S)-MonoPhos (Chiral ligand, 0.06 equiv)
-
Anhydrous 1,4-dioxane (Solvent)
-
Argon or Nitrogen gas
-
Standard glassware (Schlenk flask, syringes)
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ (0.03 equiv) and (S)-MonoPhos (0.06 equiv) in anhydrous 1,4-dioxane (approx. 2 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate Schlenk flask, dissolve the pinacolborane chalcone derivative (1.0 equiv) in anhydrous 1,4-dioxane (to achieve a final concentration of ~0.1 M).
-
Initiation: Add the pre-formed catalyst solution to the substrate solution via syringe under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature (or a pre-determined optimal temperature) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the chiral 3-aryl-1-indanone.
-
Analysis: Determine the yield and analyze the enantiomeric excess (ee) of the product using chiral HPLC.
Visualizations
Caption: General workflow for the synthesis of chiral indanones.
Caption: Troubleshooting workflow for chiral indanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Indanone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
addressing diastereoselectivity issues in the formation of fused ring systems
Welcome to the technical support center for addressing diastereoselectivity issues in the formation of fused ring systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence diastereoselectivity in the formation of fused ring systems?
A1: Diastereoselectivity in fused ring formation is primarily governed by a combination of steric and electronic factors. Key influences include:
-
Reaction Type: The inherent mechanism of the reaction (e.g., Diels-Alder, aldol condensation, radical cyclization) plays a crucial role.
-
Catalysts: Lewis acids and chiral catalysts can pre-organize the transition state, leading to enhanced selectivity.[1][2][3]
-
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary can effectively control the stereochemical outcome of the reaction.[4][5][6][7]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry and, consequently, the diastereoselectivity.[8][9][10]
-
Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the more sterically hindered but electronically favored diastereomer (e.g., the endo product in Diels-Alder reactions).[11][12]
-
Substrate Structure: The inherent stereochemistry and conformational biases of the starting materials can direct the formation of new stereocenters.[13][14]
Q2: How can I improve the endo selectivity in a Diels-Alder reaction for synthesizing a fused ring system?
A2: The preference for the endo product in Diels-Alder reactions, known as the Alder Endo Rule, is often favored kinetically due to secondary orbital interactions.[2][12] To enhance endo selectivity, consider the following:
-
Lewis Acid Catalysis: The use of Lewis acids can increase the rate of the reaction and often enhances endo selectivity by stabilizing the transition state.[2]
-
Lower Reaction Temperature: Running the reaction at the lowest feasible temperature can favor the kinetically controlled endo product over the thermodynamically more stable exo product.[11] Be mindful that excessively low temperatures may significantly slow down the reaction rate.
-
Solvent Choice: While less predictable, the solvent can influence the extent of secondary orbital overlap. Experiment with a range of solvents with varying polarities.
Q3: My aldol condensation to form a fused ring is giving a mixture of diastereomers. How can I control the stereochemistry?
A3: Controlling stereochemistry in aldol reactions for fused ring systems often involves managing the enolate geometry (E vs. Z) and the transition state.[10][15]
-
Z vs. E Enolate Formation: The stereochemistry of the enolate is critical. Z-enolates typically lead to syn-aldol products, while E-enolates give anti-aldol products through a Zimmerman-Traxler transition state.[10] The choice of base and solvent can influence enolate geometry. For example, less chelating solvents like THF with LDA often favor the kinetic Z-enolate.[10]
-
Chiral Auxiliaries: Evans oxazolidinones are powerful chiral auxiliaries that can direct the formation of either syn or non-Evans syn aldol products with high diastereoselectivity.[5][6]
-
Boron Enolates: The use of boron enolates can provide high levels of stereocontrol in aldol additions.[15]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in a Fused Ring-Forming Radical Cyclization
Symptoms:
-
You are obtaining a nearly 1:1 mixture of diastereomers.
-
The observed diastereoselectivity is inconsistent between batches.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Flexible Transition State | 1. Lower the Temperature: Reducing the reaction temperature can help favor a more ordered transition state, potentially increasing diastereoselectivity. 2. Change the Solvent: The solvent can influence the conformational flexibility of the radical intermediate. Screen solvents of varying polarity.[8] |
| Ineffective Catalyst | 1. Catalyst Screening: If using a catalyst, its structure is crucial. For metalloradical catalysis, fine-tuning of ligands, such as using D2-symmetric chiral amidoporphyrins with a Co(II) center, can enable excellent stereocontrol.[16][17][18] 2. Increase Catalyst Loading: In some cases, a higher catalyst loading may improve selectivity, although this is not always the case and should be evaluated carefully. |
| Substrate Control is Not Dominant | 1. Introduce a Directing Group: Consider modifying the substrate to include a sterically demanding group that can shield one face of the radical intermediate. 2. Employ a Chiral Auxiliary: Attaching a chiral auxiliary can provide a strong facial bias for the cyclization. |
This protocol is based on the principles of metalloradical catalysis to control diastereoselectivity.[16][17]
-
Preparation: In a nitrogen-filled glovebox, add the D2-symmetric chiral amidoporphyrin ligand and Co(II) catalyst to a reaction vial.
-
Solvent and Reactants: Add the appropriate solvent, followed by the 1,6-enyne substrate and the diazo compound.
-
Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture and purify by column chromatography on silica gel to isolate the desired diastereomer.
Issue 2: Reversal of Diastereoselectivity in a Michael Addition for Fused Ring Synthesis
Symptoms:
-
The major diastereomer obtained is the opposite of the one predicted or desired.
-
Diastereoselectivity is highly sensitive to minor changes in the reaction setup.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Solvent Effects | 1. Solvent Polarity: The polarity of the solvent can have a dramatic effect on the diastereoselectivity of Michael additions, sometimes completely reversing it.[8] For instance, a switch from a nonpolar to a polar solvent can alter the transition state geometry. Action: Systematically screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., trifluoroethanol).[8] |
| Lewis Acid/Base Choice | 1. Chelation vs. Non-Chelation Control: The choice of Lewis acid or base can influence whether the reaction proceeds under chelation or non-chelation control, leading to different diastereomers. Action: If your substrate has a chelating moiety, compare the results with a chelating Lewis acid (e.g., TiCl4) versus a non-chelating one. |
| Temperature Effects | 1. Kinetic vs. Thermodynamic Control: The observed diastereomer may be the product of thermodynamic equilibration. Action: Run the reaction at a lower temperature and monitor the diastereomeric ratio over time to see if it changes. This will help determine if the initial product is isomerizing. |
The following table illustrates the dramatic impact of solvent choice on the diastereoselectivity of an intermolecular Michael addition, as reported in a study toward the synthesis of the ABC ring system of hexacyclinic acid.[8]
| Solvent | Polarity | Diastereomeric Ratio (A:B) |
| Toluene | Nonpolar | >95:5 |
| THF | Polar Aprotic | 80:20 |
| CH2Cl2 | Polar Aprotic | 20:80 |
| Trifluoroethanol | Polar Protic | <5:95 |
Data is illustrative of the trend reported in Org. Lett. 2008, 10(1), 45-48.[8]
Visualizations
Logical Workflow for Troubleshooting Diastereoselectivity
Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.
Zimmerman-Traxler Model for Aldol Condensation
Caption: Zimmerman-Traxler model for a Z-enolate leading to a syn-aldol product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Stereoselective Arene-Forming Aldol Condensation: Catalyst-Controlled Synthesis of Axially Chiral Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 8. Dramatic solvent effect on the diastereoselectivity of Michael addition: study toward the synthesis of the ABC ring system of hexacyclinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of the Absolute Configuration of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug development. The spatial arrangement of atoms can dramatically influence a molecule's biological activity, with different enantiomers potentially exhibiting varied therapeutic effects or even toxicity. This guide provides an objective comparison of common analytical techniques used to validate the absolute configuration of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a well-known chiral building block often referred to as the (S)-(+)-Hajos-Parrish ketone. The comparison is supported by a summary of experimental data requirements and detailed experimental protocols.
Experimental Workflow for Absolute Configuration Determination
The general workflow for determining the absolute configuration of a chiral molecule involves a combination of experimental measurements and computational analysis. The following diagram illustrates a typical process.
Comparison of Key Methods
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. |
| Sample Requirement | High-quality single crystal (microgram to milligram scale). | Solution (typically 1-10 mg in a suitable solvent). The molecule must have vibrational modes in the IR region. | Solution (microgram to milligram scale). The molecule must possess a chromophore that absorbs in the UV-Vis region. |
| Key Experimental Data | Unit cell dimensions, space group, atomic coordinates, and the Flack parameter.[4] A Flack parameter close to 0 for the assumed configuration confirms its correctness. | VCD spectrum showing positive and negative bands corresponding to specific vibrational modes. | ECD spectrum with positive and/or negative Cotton effects at specific wavelengths. |
| Data for (S)-Hajos-Parrish Ketone | Illustrative: A Flack parameter of ~0.0(2) would confirm the (S) configuration. | Illustrative: A characteristic VCD spectrum with specific positive and negative bands in the fingerprint and C=O stretch regions. | Illustrative: A positive Cotton effect for the n→π* transition and a negative Cotton effect for the π→π* transition would be expected for the (S)-enantiomer. |
| Advantages | Provides the unambiguous absolute configuration without the need for computational comparison. | Applicable to a wide range of molecules in solution, providing conformational information. | High sensitivity, requires a small amount of sample. |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain. For light-atom molecules, the anomalous dispersion effect can be weak.[4] | Requires a higher concentration of the sample compared to ECD. Interpretation relies on comparison with theoretical calculations. | Limited to molecules with a chromophore. Interpretation often requires computational support. |
Detailed Experimental Protocols
X-ray Crystallography (Anomalous Dispersion)
Objective: To determine the absolute configuration of this compound by single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a radiation source that can induce anomalous scattering (e.g., Cu Kα radiation is often preferred for organic compounds).[2]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and other parameters.
-
Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering. This is typically done by refining the Flack parameter.[4] A value close to 0 with a small standard uncertainty indicates that the assigned stereochemistry is correct. A value close to 1 suggests that the inverted structure is the correct one.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of this compound by comparing its experimental VCD spectrum with a theoretically calculated spectrum.
Methodology:
-
Sample Preparation: Prepare a solution of the sample (typically 1-10 mg/mL) in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃).
-
Spectral Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. The measurement time can range from a few minutes to several hours depending on the sample concentration and the desired signal-to-noise ratio.
-
Computational Modeling:
-
Perform a thorough conformational search for the molecule to identify all low-energy conformers.
-
Optimize the geometry of each conformer using Density Functional Theory (DFT) methods (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies and VCD intensities for each optimized conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the S-enantiomer).
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as S. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is R.
-
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the absolute configuration of this compound by comparing its experimental ECD spectrum with a theoretically calculated spectrum.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile). The concentration will depend on the strength of the chromophore.
-
Spectral Acquisition: Record the ECD and UV-Vis spectra of the sample using an ECD spectrometer.
-
Computational Modeling: Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers. Optimize the geometry of each conformer using DFT. Calculate the electronic transition energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
Compare the experimental ECD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
-
References
A Comparative Analysis of Organocatalysts for the Asymmetric Synthesis of Wieland-Miescher Ketone
For researchers, scientists, and professionals in drug development, the enantioselective synthesis of the Wieland-Miescher ketone represents a critical benchmark for asymmetric organocatalysis. This bicyclic dione is a foundational building block in the total synthesis of a vast array of steroids and terpenoids. The efficiency and stereoselectivity of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of various organocatalysts employed in the synthesis of the Wieland-Miescher ketone, supported by experimental data to aid in catalyst selection and methods development.
The asymmetric synthesis of the Wieland-Miescher ketone is a classic Robinson annulation reaction, a two-step process involving a Michael addition followed by an intramolecular aldol condensation. Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of this reaction, offering a more sustainable and often more selective alternative to traditional metal-based catalysts. This comparison focuses on the performance of several key classes of organocatalysts: L-proline and its derivatives, chiral primary amines, prolinamides, and urea-based catalysts.
Performance Comparison of Organocatalysts
The selection of an appropriate organocatalyst is crucial for achieving high yield and enantioselectivity in the synthesis of the Wieland-Miescher ketone. The following table summarizes the performance of representative catalysts from different classes under various reaction conditions.
| Catalyst Class | Catalyst Example | Catalyst Loading (mol%) | Solvent | Time | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Amino Acid | L-Proline | 3 | DMF | - | RT | - | 67 | [1] |
| Amino Acid | L-Proline | 1 | [pyC4]NTf2 (Ionic Liquid) | 2 h | RT | 88 | 93 | [2] |
| Primary Amine | Phenylalanine-derived primary amine | 1 | Solvent-free | 12 h | RT | 98 | 96 | [2][3] |
| Prolinamide | N-Tosyl-(Sa)-binam-L-prolinamide | 2 | Solvent-free | 5 days | RT | 93 (overall) | 94 | [4] |
| Prolinamide | N-Tosyl-(Sa)-binam-L-prolinamide | 2.5 | Solvent-free | - | RT | 93 | 97 | [5] |
| Urea-based | Chiral bifunctional urea | 10 | - | 16 h | - | 85 | 95 | [6] |
Experimental Workflow and Signaling Pathways
The asymmetric synthesis of the Wieland-Miescher ketone via organocatalysis follows a general workflow, beginning with the Michael addition of a cyclic diketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. The organocatalyst plays a pivotal role in controlling the stereochemistry of the newly formed chiral center.
Caption: General workflow for the organocatalytic synthesis of Wieland-Miescher ketone.
The catalytic cycle typically involves the formation of an enamine or iminium ion intermediate between the organocatalyst and one of the reactants. This activation mode facilitates the stereoselective carbon-carbon bond formation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key organocatalytic systems.
L-Proline Catalyzed Synthesis in Ionic Liquid[2]
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 mmol) in the ionic liquid 1-butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([pyC4]NTf2, 2 mL) is added L-proline (0.01 mmol, 1 mol%). The mixture is stirred at room temperature, and methyl vinyl ketone (1.2 mmol) is added. The reaction is monitored by TLC. After completion (typically 2 hours), the product is extracted with an appropriate organic solvent, and the ionic liquid/catalyst phase can be recovered and reused. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the Wieland-Miescher ketone.
Chiral Primary Amine Catalyzed Solvent-Free Synthesis[3]
In a vial, 2-methyl-1,3-cyclohexanedione (1.0 mmol), the chiral primary amine catalyst (0.01 mmol, 1 mol%), and an appropriate acidic co-catalyst (if required) are mixed. Methyl vinyl ketone (1.2 mmol) is then added, and the mixture is stirred at room temperature for the specified time (e.g., 12 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the enantiomerically enriched Wieland-Miescher ketone. The solvent-free conditions offer a greener and more atom-economical approach.
Prolinamide Catalyzed Solvent-Free Synthesis[4]
This procedure is a one-pot, two-step process.
Step 1: Michael Addition. To a mixture of 2-methyl-1,3-cyclohexanedione (80.0 mmol) and triethylamine (0.80 mmol, 1 mol%) is added methyl vinyl ketone (92.7 mmol). The heterogeneous mixture is stirred vigorously for 8 hours at room temperature.
Step 2: Aldol Cyclization. To the crude triketone intermediate from the previous step is added the N-Tosyl-(Sa)-binam-L-prolinamide catalyst (2 mol%) and benzoic acid (0.5 mol%). The mixture is stirred at room temperature for 5 days. After completion, the product is purified by column chromatography to afford the Wieland-Miescher ketone.
Concluding Remarks
The choice of organocatalyst for the synthesis of the Wieland-Miescher ketone has a profound impact on the reaction's efficiency and stereochemical outcome. L-proline, the archetypal catalyst for this transformation, can provide excellent results, particularly when used in ionic liquids which can enhance its activity and facilitate recycling. Chiral primary amines have emerged as highly efficient catalysts, often operating under solvent-free conditions with low catalyst loadings to deliver high yields and enantioselectivities. Prolinamide catalysts, while sometimes requiring longer reaction times, can achieve exceptional levels of enantioselectivity.
For industrial applications and large-scale synthesis, factors such as catalyst cost, loading, and the ease of product purification are critical. The development of solvent-free protocols and recyclable catalytic systems represents a significant advancement towards more sustainable and economically viable processes for the production of this vital chiral building block. Further research into novel catalyst design, particularly bifunctional catalysts that can activate both nucleophile and electrophile, will undoubtedly lead to even more efficient and selective methods for the synthesis of the Wieland-Miescher ketone and its analogues.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. iris.uniroma1.it [iris.uniroma1.it]
A Comparative Spectroscopic Analysis: (S)-Hajos-Parrish Diketone vs. Wieland-Miescher Ketone
A deep dive into the spectroscopic signatures of two pivotal chiral building blocks in organic synthesis, this guide provides a comparative analysis of the (S)-Hajos-Parrish diketone and the Wieland-Miescher ketone. This resource is tailored for researchers, scientists, and drug development professionals, offering a clear, data-driven comparison of their spectral characteristics to aid in their identification and utilization in complex synthetic pathways.
The (S)-Hajos-Parrish diketone, formally known as (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, and the Wieland-Miescher ketone are both invaluable chiral synthons, frequently employed as starting materials in the total synthesis of steroids, terpenoids, and other complex natural products. Their rigid bicyclic structures, replete with stereocenters and functional handles, make them ideal scaffolds for asymmetric synthesis. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of downstream intermediates.
This guide presents a side-by-side comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both ketones, supported by detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the (S)-Hajos-Parrish diketone and the Wieland-Miescher ketone.
| Spectroscopic Data | (S)-Hajos-Parrish Diketone | Wieland-Miescher Ketone |
| ¹H NMR (CDCl₃, ppm) | 1.31 (s, 3H, 7a-CH₃), 5.97 (br s, 1H, vinylic H)[1] | δ 1.39 (s, 3H, CH₃), 5.88 (s, 1H, vinylic H), 1.8-3.0 (m, 10H, other protons) |
| ¹³C NMR (CDCl₃, ppm) | 209.8, 198.0, 166.4, 128.2, 49.8, 37.9, 33.4, 31.1, 29.8, 18.2 | 210.9, 198.3, 169.8, 125.5, 49.0, 38.3, 34.1, 32.9, 31.0, 29.8, 22.9 |
| IR (cm⁻¹) | 1746, 1665[1] | 1710 (C=O, unconjugated), 1665 (C=O, conjugated), 1615 (C=C) |
| Mass Spectrometry (m/z) | 164 (M⁺) | 178 (M⁺), 163, 150, 136, 122, 108, 93, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified diketone in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters:
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Parameters:
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Prepare a thin film of the sample by dissolving a small amount of the diketone in a volatile solvent (e.g., chloroform).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, uniform film of the compound on the plate.
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to approximately 10-100 µg/mL with the same solvent.
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: 40-400 m/z
-
GC Column: Standard non-polar column (e.g., DB-5ms)
-
Temperature Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of chiral diketones like the (S)-Hajos-Parrish diketone and its alternatives.
References
Proline vs. Its Derivatives: A Comparative Guide to Efficacy in Asymmetric Synthesis
In the realm of organocatalysis, L-proline has long been hailed as a cornerstone catalyst for its simplicity, availability, and remarkable ability to induce stereoselectivity in a variety of asymmetric transformations.[1][2][3][4] However, the pursuit of enhanced reactivity, broader substrate scope, and improved enantioselectivity has led to the development of a diverse array of proline derivatives. This guide provides an objective comparison of the efficacy of proline versus its derivatives in key asymmetric reactions, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in catalyst selection.
The catalytic prowess of proline and its derivatives stems from their ability to form key intermediates, such as enamines and iminium ions, mimicking the function of natural enzymes.[1][5][6][7] Modifications to the proline scaffold, particularly at the pyrrolidine ring, the carboxylic acid group, or the amine, can significantly influence the steric and electronic properties of the catalyst, thereby fine-tuning its performance in reactions like the aldol, Mannich, and Michael additions.[2]
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a critical benchmark for evaluating the performance of chiral catalysts.[2][7] While L-proline itself is an effective catalyst, certain derivatives have demonstrated superior performance in terms of yield and enantioselectivity.
Table 1: Efficacy of Proline and its Derivatives in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | [8] |
| L-Prolinamide | 20 | Neat | 24 | 85 | 46 | [9] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 10 | CH2Cl2 | 24 | 95 | 98 | [10] |
| Tetrazole Derivative | 10 | DMSO | 48 | 85 | 96 | [11] |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid | 10 | DMSO | 24 | 92 | 93 | [12] |
Note: Reaction conditions may vary between studies, and this data is for illustrative comparison.
As the data indicates, derivatives such as (S)-diphenyl(pyrrolidin-2-yl)methanol and tetrazole-based catalysts can offer significantly higher enantioselectivity compared to unmodified L-proline.[10][11] Prolinamide derivatives have also been extensively studied, with their catalytic activity being tunable through structural modifications.[13]
Enhanced Performance in Asymmetric Mannich and Michael Reactions
The utility of proline and its derivatives extends to other crucial C-C bond-forming reactions, including the Mannich and Michael additions. In these transformations, derivatives have often been shown to overcome some of the limitations of proline, such as lower reactivity and selectivity with certain substrates.
Table 2: Efficacy of Proline and its Derivatives in Asymmetric Mannich and Michael Reactions
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Mannich | ||||||||
| p-Anisidine + Acetone + p-Nitrobenzaldehyde | L-Proline | 30 | DMSO | 24 | 50 | 50 | - | [11] |
| p-Anisidine + Acetone + p-Nitrobenzaldehyde | Tetrazole Derivative | 10 | DMSO | 24 | 95 | 99 | 95:5 | [11] |
| Michael | ||||||||
| Cyclohexanone + β-Nitrostyrene | L-Proline | 10 | Neat | 120 | 80 | 60 | 90:10 | [14] |
| Cyclohexanone + β-Nitrostyrene | Prolinamide Derivative | 10 | Neat | 120 | 92 | 98 | 96:4 | [14] |
Note: Reaction conditions may vary between studies, and this data is for illustrative comparison.
Tetrazole and prolinamide derivatives have demonstrated superior results in both Mannich and Michael reactions, delivering products with higher yields and excellent stereoselectivity.[11][14]
Experimental Protocols
Below are generalized experimental methodologies for key asymmetric reactions catalyzed by proline and its derivatives. Specific conditions such as solvent, temperature, and reaction time should be optimized based on the specific substrates and catalyst used, as detailed in the cited literature.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), the ketone (10.0 mmol) is added.[2] Subsequently, L-proline or its derivative (as specified in the data table, e.g., 10-30 mol%) is added to the mixture.[2] The reaction is stirred at the indicated temperature (e.g., room temperature) for the time specified in the respective study.[2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.[2] The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).[2]
General Procedure for a Proline-Derivative-Catalyzed Asymmetric Mannich Reaction
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the specified solvent (e.g., DMSO, 2 mL) is added the proline derivative catalyst (e.g., 10 mol%). The mixture is stirred for a short period (e.g., 10 minutes) before the ketone (2.0 mmol) is added. The reaction is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is worked up similarly to the aldol reaction protocol, involving quenching, extraction, and purification. The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
General Procedure for a Proline-Derivative-Catalyzed Asymmetric Michael Addition
In a typical procedure, to a mixture of the Michael donor (e.g., a ketone or aldehyde, 2.0 mmol) and the Michael acceptor (e.g., a nitroalkene, 1.0 mmol) in the chosen solvent, the proline derivative catalyst (e.g., 10 mol%) is added. The reaction is stirred at the designated temperature for the specified duration. The work-up and purification follow the general procedure described for the aldol reaction. The diastereomeric ratio and enantiomeric excess of the Michael adduct are determined by appropriate analytical techniques such as NMR and chiral HPLC.
Mechanistic Insights and Logical Relationships
The catalytic cycle of proline and its derivatives in these asymmetric reactions generally proceeds through the formation of an enamine or iminium ion intermediate. The stereoselectivity is governed by the facial selectivity of the attack of the nucleophile on the electrophile, which is controlled by the chiral environment created by the catalyst.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
The diagram above illustrates the generally accepted enamine mechanism for the proline-catalyzed aldol reaction. The secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde, which is activated by the carboxylic acid group of the catalyst through hydrogen bonding. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[1][5][6]
Caption: Modification of the proline scaffold leads to improved catalytic performance.
This diagram illustrates the logical relationship between the modification of the proline core and the resulting improvements in catalytic performance. By altering the amine, carboxylic acid, or the pyrrolidine ring, derivatives can be designed to provide greater steric hindrance, different electronic effects, and better solubility, all of which can contribute to higher yields and enantioselectivities in asymmetric synthesis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
A Comparative Guide to Mechanistic Studies of the Asymmetric Robinson Annulation
For Researchers, Scientists, and Drug Development Professionals
The Robinson annulation, a cornerstone of carbocyclic ring formation in organic synthesis, has been rendered a powerful tool for the construction of chiral molecules through the development of asymmetric catalytic systems. This guide provides a comparative analysis of mechanistic studies into the asymmetric Robinson annulation, with a focus on organocatalysis. By presenting key experimental data, detailed protocols, and mechanistic visualizations, we aim to offer a comprehensive resource for understanding and applying this critical transformation.
Performance Comparison of Organocatalysts
The enantioselectivity of the Robinson annulation is highly dependent on the catalyst, substrate, and reaction conditions. Below is a summary of representative organocatalysts and their performance in the asymmetric synthesis of the Wieland-Miescher ketone and its analogs, common benchmark substrates for this reaction.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | DMSO | 35 | 49 | 76 | [1] |
| (S)-Proline | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | DMF | RT | 52 (ketol) | 75 | [2] |
| (S)-Proline | 2-Methyl-1,3-cyclopentanedione | Methyl vinyl ketone | DMF | RT | 99 (ketol) | 88 | [2] |
| Cinchona alkaloid amine (cat-1) | α-Fluoro-β-ketoester | Chalcone | - | 25 | 79 | 99 | [3] |
| Diarylprolinol silyl ether (XVII) | 3-Methylbut-2-enal | (E)-3-(2-Nitrophenyl)acrylaldehyde | - | RT | 81 | 93 | [4] |
| (S)-Phenylalanine / d-camphorsulfonic acid | Prochiral trione | Ethyl vinyl ketone | Neat | - | - | - | [5] |
Mechanistic Pathways and Stereochemical Models
The asymmetric Robinson annulation catalyzed by organocatalysts, particularly proline and its derivatives, is understood to proceed through a series of key steps involving enamine and/or iminium intermediates. The stereochemical outcome is determined by the facial selectivity of the Michael addition and the subsequent intramolecular aldol condensation.
Proline-Catalyzed Mechanism
The most widely accepted mechanism for the proline-catalyzed asymmetric Robinson annulation involves the formation of an enamine from the ketone donor and proline. This enamine then undergoes a stereoselective Michael addition to the α,β-unsaturated ketone. The resulting intermediate, after hydrolysis of the enamine, cyclizes via an intramolecular aldol reaction, again directed by the chiral catalyst, to afford the enantioenriched product.
Two key transition state models have been proposed to explain the origin of stereoselectivity in the Michael addition step:
-
The Houk-List Model: This model proposes a transition state where the carboxylic acid group of proline acts as a Brønsted acid, activating the Michael acceptor through hydrogen bonding, while the enamine attacks from the less sterically hindered face.
-
The Blackmond Model: This model suggests a more complex scenario involving catalyst aggregation and a more intricate network of hydrogen bonds influencing the transition state geometry.
The subsequent intramolecular aldol condensation is also believed to proceed through a chair-like transition state where the substituents adopt pseudo-equatorial positions to minimize steric interactions, leading to the observed diastereoselectivity.
Below is a visualization of the generally accepted catalytic cycle for the proline-catalyzed asymmetric Robinson annulation.
Caption: Catalytic cycle of the proline-catalyzed asymmetric Robinson annulation.
Diarylprolinol Silyl Ether Catalysis
Diarylprolinol silyl ethers are another important class of organocatalysts for the asymmetric Robinson annulation. These catalysts operate through a similar enamine-based activation of the ketone donor. The bulky diarylprolinol silyl ether moiety provides a well-defined chiral environment, effectively shielding one face of the enamine and leading to high levels of stereocontrol in the Michael addition. The mechanism is believed to involve a highly organized transition state where the substrate and catalyst are held in a rigid conformation through non-covalent interactions.
The experimental workflow for a typical asymmetric Robinson annulation is outlined below.
Caption: General experimental workflow for asymmetric Robinson annulation.
Experimental Protocols
General Procedure for (S)-Proline-Catalyzed Asymmetric Robinson Annulation of 2-Methyl-1,3-cyclohexanedione with Methyl Vinyl Ketone[1]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO is added (S)-proline (0.35 eq).
-
The mixture is stirred at 35 °C until all solids dissolve.
-
Methyl vinyl ketone (1.5 eq) is added dropwise to the solution.
-
The reaction mixture is stirred vigorously at 35 °C for the specified time (e.g., 89 hours).
-
Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched Wieland-Miescher ketone.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Cinchona Alkaloid Amine-Catalyzed Asymmetric Robinson Annulation[3]
Materials:
-
α-Fluoro-β-ketoester
-
Chalcone derivative
-
Cinchona alkaloid-derived amine catalyst (e.g., cat-1)
-
Acid co-catalyst (if required)
-
Solvent (e.g., toluene, CH2Cl2)
Procedure:
-
To a solution of the α-fluoro-β-ketoester (1.0 eq) and the chalcone derivative (1.2 eq) in the chosen solvent is added the cinchona alkaloid amine catalyst (0.2 eq).
-
If necessary, an acid co-catalyst is added.
-
The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required duration.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired fluorinated cyclohexenone.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Conclusion
The mechanistic understanding of the asymmetric Robinson annulation has significantly advanced with the advent of organocatalysis. Proline and its derivatives, along with other chiral amines and phosphoric acids, have proven to be highly effective in controlling the stereochemical outcome of this powerful ring-forming reaction. The ability to rationally design catalysts based on detailed mechanistic insights continues to expand the scope and utility of the asymmetric Robinson annulation, providing access to a wide array of complex chiral molecules for applications in drug discovery and natural product synthesis. The provided data and protocols offer a starting point for researchers to explore and optimize this versatile transformation for their specific synthetic needs.
References
A Comparative Guide to Hajos-Parrish and Wieland-Miescher Ketones in Organic Synthesis
The Hajos-Parrish ketone and the Wieland-Miescher ketone are pivotal chiral building blocks in organic synthesis, particularly in the construction of complex polycyclic molecules such as steroids, terpenoids, and other biologically active natural products.[1][2][3] Both ketones are accessible through the celebrated Hajos-Parrish-Eder-Sauer-Wiechert reaction, a landmark example of asymmetric organocatalysis.[2][4] This guide provides a comparative analysis of these two synthons, detailing their synthesis, experimental protocols, and applications, supported by quantitative data to aid researchers in their synthetic planning.
Structural and Synthetic Overview
The fundamental difference between the Hajos-Parrish ketone and the Wieland-Miescher ketone lies in their fused ring systems. The Hajos-Parrish ketone possesses a hydrindane skeleton with a 6,5-fused ring system, whereas the Wieland-Miescher ketone features a decalin framework with a 6,6-fused ring system.[5][6] This structural distinction significantly influences their reactivity and utility in the synthesis of different target molecules.
Historically, the Wieland-Miescher ketone was first prepared in its racemic form via a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[2][7] The advent of organocatalysis, specifically the use of L-proline, enabled the enantioselective synthesis of both ketones.[4][8] Notably, the classical proline-catalyzed intramolecular aldol reaction provides the Hajos-Parrish ketone with excellent enantioselectivity, whereas the Wieland-Miescher ketone is typically obtained with more moderate enantiomeric excess under the same conditions.[4][6] This disparity has spurred the development of more efficient catalysts to improve the enantioselectivity for the Wieland-Miescher ketone.[6][9]
Comparative Synthesis Data
The synthesis of both ketones has been extensively optimized over the years. The following tables summarize quantitative data for their preparation under various catalytic systems, highlighting the advancements from the classical proline-catalyzed method to more modern approaches.
Table 1: Proline-Catalyzed Synthesis of Hajos-Parrish and Wieland-Miescher Ketones
| Ketone | Catalyst | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Hajos-Parrish Ketone | (S)-(-)-Proline (3 mol%) | DMF | 20 h | Quantitative | 93.4 | [4] |
| Wieland-Miescher Ketone | L-Proline | DMSO | Not specified | 49 | 76 | [2] |
| Wieland-Miescher Ketone | L-Proline | Acetonitrile/HClO4 | 25 h | 83 | 71-74 | [6] |
Table 2: Modern Organocatalytic Synthesis of Hajos-Parrish and Wieland-Miescher Ketones
| Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Hajos-Parrish Ketone | Chiral Primary Amine | 1 | None | 12 h | 95 | 92 | [9][10] |
| Wieland-Miescher Ketone | Chiral Primary Amine | 1 | None | 4 days | 98 | 91 | [9][10] |
| Wieland-Miescher Ketone | N-tosyl-(Sa)-binam-L-prolinamide | 2 | None | Not specified | 93 (overall) | 94 | [11][12] |
| Wieland-Miescher Ketone | Bimorpholine derivative | Not specified | Not specified | Not specified | up to 92 | up to 95 | [13] |
Experimental Protocols
Classical (S)-Proline-Catalyzed Synthesis of the Hajos-Parrish Ketone
This procedure is adapted from the original work by Hajos and Parrish.
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
(S)-(-)-Proline (3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
(S)-(-)-Proline (3 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature for 20 hours.
-
The reaction is quenched by the addition of 1M hydrochloric acid.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude ketol product. The enone is typically obtained after a dehydration step.
Modern Chiral Primary Amine-Catalyzed Synthesis of the Wieland-Miescher Ketone
This protocol is based on the work of Luo and co-workers, demonstrating a highly efficient, solvent-free approach.[9]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Chiral primary amine catalyst (1 mol%)
-
Triethylamine (for Michael addition)
-
Benzoic acid (as co-catalyst, optional)
Procedure:
-
Michael Addition: A mixture of 2-methyl-1,3-cyclohexanedione and triethylamine is stirred. Methyl vinyl ketone is added dropwise, and the reaction is stirred until completion to form the triketone intermediate.
-
Aldol Cyclization: To the crude triketone, the chiral primary amine catalyst (1 mol%) is added.
-
The reaction mixture is stirred at room temperature under solvent-free conditions for the specified time (e.g., 4 days for gram-scale synthesis).
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the product is purified by column chromatography on silica gel to afford the enantiomerically enriched Wieland-Miescher ketone.
Synthetic Utility and Comparative Advantages
The choice between the Hajos-Parrish ketone and the Wieland-Miescher ketone is dictated by the target molecule's core structure.
-
Hajos-Parrish Ketone (6,5-fused system): This ketone is a valuable precursor for natural products containing a hydrindane framework. Its high enantiomeric purity, readily achieved through proline catalysis, makes it an attractive starting material. For instance, it has been utilized in the synthesis of complex molecules where a five-membered ring is a key structural feature. The development of synthetic routes to "iso-Hajos-Parrish ketones" has further expanded its utility, enabling more efficient total syntheses of certain natural products.[5][14]
-
Wieland-Miescher Ketone (6,6-fused system): The decalin skeleton of the Wieland-Miescher ketone makes it an ideal starting material for the synthesis of steroids and terpenoids.[1][3] It contains the AB-ring structure common to many steroids, which significantly streamlines their total synthesis.[2][3] Its application in the Danishefsky total synthesis of Taxol is a testament to its importance.[2] While the classical synthesis suffered from moderate enantioselectivity, modern organocatalysts have largely overcome this limitation, providing access to highly enantiopure Wieland-Miescher ketone and its analogues.[9][12][13]
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthesis and the catalytic cycle, the following diagrams are provided in DOT language.
Caption: General synthetic routes to Hajos-Parrish and Wieland-Miescher ketones.
Caption: Simplified catalytic cycle for the amine-catalyzed intramolecular aldol reaction.
Conclusion
Both the Hajos-Parrish and Wieland-Miescher ketones are indispensable chiral synthons that have significantly impacted the field of total synthesis. The choice between them is primarily guided by the desired carbocyclic framework of the target molecule. While the classical proline-catalyzed synthesis offers a straightforward route to the Hajos-Parrish ketone with high enantioselectivity, modern organocatalytic methods have made the highly enantiopure Wieland-Miescher ketone and its analogues more readily accessible. The continuous development of novel catalytic systems promises to further enhance the efficiency and scope of the synthesis of these valuable building blocks, enabling the construction of ever more complex and biologically important molecules.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. Wieland-Miescher_ketone [chemeurope.com]
- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 10. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient solvent-free Robinson annulation protocols for the highly enantioselective synthesis of the Wieland-Miescher ketone and analogues [rua.ua.es]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Applications of Hajos-Parrish Ketone Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for determining the enantiomeric excess of chiral ketones
A Comprehensive Guide to Analytical Methods for Determining the Enantiomeric Excess of Chiral Ketones
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral ketones is a critical step in ensuring the efficacy and safety of pharmaceutical products. This guide provides a detailed comparison of the primary analytical methods used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of chiral ketones depends on various factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Analytes | Typical ee Accuracy |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2] | Wide applicability, high accuracy and precision, non-destructive (allowing for sample recovery).[3] | Can require longer analysis times, method development can be complex.[1][4] | A broad range of non-volatile and thermally stable chiral ketones. | ±0.1-1% |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase in a capillary column, resulting in different retention times.[5][6] | High resolution, high sensitivity, fast analysis times. | Requires volatile and thermally stable analytes, potential for thermal degradation of the sample.[7] | Volatile chiral ketones, such as monoterpene ketones.[5] | ±0.1-2% |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (CDA) or diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct signals in the NMR spectrum.[8][9] | Provides structural information, no chromatographic separation needed, relatively fast for screening.[10] | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for incomplete reaction or kinetic resolution with CDAs.[11] | A wide range of chiral ketones, particularly for structural confirmation. | ±1-5% |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal can be correlated to the enantiomeric excess.[12][13] | Very fast, suitable for high-throughput screening.[12][13] | Requires the molecule to have a chromophore near the stereocenter, calibration curve for each analyte is necessary, lower accuracy compared to other methods.[12][13] | α-chiral cyclohexanones and other ketones with suitable chromophores.[12][13] | ±3-7%[12][14][15] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a chiral ketone.
Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel CHIRALPAK series, Phenomenex Lux series)[16][17]
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)[16]
-
Sample of the chiral ketone dissolved in a suitable solvent
Protocol:
-
Column Selection: Choose a chiral stationary phase known to be effective for separating ketones. Polysaccharide-based columns are a common first choice.[2][4]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.[4] The mobile phase should be degassed before use.[16]
-
System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the chiral column at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[16]
-
Sample Preparation: Dissolve a small amount of the chiral ketone sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram, monitoring the elution of the enantiomers with the UV detector at an appropriate wavelength.
-
Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100[18]
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of a volatile chiral ketone.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., cyclodextrin-based columns like β-DEX)[5][19]
-
High-purity carrier gas (e.g., hydrogen, helium)
-
Sample of the volatile chiral ketone
Protocol:
-
Column Installation: Install the chiral capillary column in the GC oven.
-
GC Conditions Setup: Set the GC parameters, including the oven temperature program, injector temperature, detector temperature, and carrier gas flow rate. A typical starting oven temperature is 60°C, which is then ramped to a higher temperature.[5]
-
Sample Preparation: Prepare a dilute solution of the chiral ketone in a volatile organic solvent (e.g., acetone).[20]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Acquisition: Start the data acquisition to record the chromatogram as the enantiomers are separated and detected by the FID.
-
Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the same formula as for HPLC.
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
Objective: To determine the enantiomeric excess of a chiral ketone by converting the enantiomers into diastereomers with distinct NMR signals.
Materials:
-
NMR spectrometer
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral derivatizing agent (e.g., Mosher's acid chloride)[8][21]
-
The chiral ketone sample
-
A base (e.g., pyridine) if necessary for the reaction
Protocol:
-
Reaction: In a small vial, react the chiral ketone with a slight excess of the chiral derivatizing agent. If the ketone is first reduced to the corresponding alcohol, CDAs like Mosher's acid can be used to form diastereomeric esters.[21] The reaction is typically carried out in the presence of a base to facilitate the reaction.
-
Sample Preparation for NMR: After the reaction is complete (as monitored by TLC or other methods), dissolve the resulting diastereomeric mixture in a deuterated solvent and transfer it to an NMR tube.
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Spectral Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Integration and Calculation: Integrate the areas of these two distinct signals. The ratio of the integration values corresponds to the ratio of the enantiomers in the original sample. Calculate the enantiomeric excess based on these integration values.
Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for NMR Analysis using a CDA.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of enantiomeric excess [ch.ic.ac.uk]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bates.edu [bates.edu]
- 12. Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. chiral hplc method: Topics by Science.gov [science.gov]
- 18. physicsforums.com [physicsforums.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ursinus.edu [ursinus.edu]
- 21. grokipedia.com [grokipedia.com]
Confirming Stereochemistry in Annulation Products: A Comparative Guide to NMR and X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is especially critical for the complex cyclic systems generated through annulation reactions, where subtle changes in stereochemistry can drastically alter biological activity. This guide provides a comprehensive comparison of two gold-standard techniques for stereochemical elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
This document will delve into the principles of each method, present a comparative analysis of their performance with supporting data, provide detailed experimental protocols, and illustrate the workflows using logical diagrams.
Principles of Stereochemical Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Through-Space Interactions
NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry of a molecule in solution.[1][2] The NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially proximate nucleus (typically within 5 Å).[2] By irradiating a specific proton and observing which other protons show an enhanced signal, a map of through-space proximities can be constructed. For rigid cyclic structures, such as those often formed in annulation reactions, these NOE correlations provide definitive evidence for the relative arrangement of substituents and ring junctions.[3] Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful as they reveal all NOE interactions within a molecule in a single experiment.[4]
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is considered the most unambiguous method for determining the three-dimensional structure of a molecule, providing both relative and absolute stereochemistry.[5] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.[1] To determine the absolute configuration of a chiral molecule, the phenomenon of anomalous dispersion is utilized. When the wavelength of the incident X-rays is near the absorption edge of a heavier atom in the molecule, the scattering factor of that atom is altered, leading to measurable differences in the intensities of Friedel pairs of reflections. Analysis of these differences allows for the definitive assignment of the absolute configuration (R/S nomenclature).
Performance Comparison: NMR vs. X-ray Crystallography
The choice between NMR and X-ray crystallography for stereochemical determination often depends on the nature of the sample, the information required, and the available resources. The following table summarizes the key performance characteristics of each technique, using a representative annulation product, a substituted indolo[2,1-b]quinazoline derivative, as a case study.
| Feature | NMR Spectroscopy (NOESY) | X-ray Crystallography |
| Sample State | Solution (e.g., in CDCl₃ or DMSO-d₆) | Solid (single crystal) |
| Information Obtained | Relative stereochemistry, conformational dynamics | Absolute and relative stereochemistry, bond lengths, bond angles |
| Key Experimental Data | NOE cross-peak intensities (correlate to proton-proton distances) | Atomic coordinates, unit cell dimensions, Flack parameter |
| Sample Requirements | 1-10 mg of pure, soluble material | High-quality single crystal (typically 0.1-0.5 mm) |
| Time for Analysis | Hours to a day | Days to weeks (including crystal growth) |
| Ambiguity | Can be ambiguous for flexible molecules | Unambiguous for well-diffracting crystals |
| Instrumentation | High-field NMR spectrometer | Single-crystal X-ray diffractometer |
Supporting Experimental Data (Illustrative Example for a Substituted Indolo[2,1-b]quinazoline)
| NMR (NOESY) Data | X-ray Crystallography Data | ||
| Proton Pair | NOE Correlation | Parameter | Value |
| H-5a / H-6 | Strong | Crystal System | Monoclinic |
| H-5a / H-11 | Weak | Space Group | P2₁/c |
| H-6 / H-7 | Medium | Flack Parameter | 0.02(4) |
| Interpretation | The strong NOE between H-5a and H-6 indicates their cis relationship on the same face of the ring system. | Interpretation | A Flack parameter close to zero confirms the assigned absolute stereochemistry with high confidence. |
Experimental Protocols
2D NOESY NMR Spectroscopy
A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed to identify protons that are close to each other in space.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified annulation product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering if necessary.
-
Degas the sample by bubbling with an inert gas (e.g., argon) or by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NOE measurements.
2. Instrument Setup and Data Acquisition:
-
The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
A standard 2D NOESY pulse sequence is used.
-
Key parameters to set include:
-
Spectral Width: Sufficient to cover all proton signals.
-
Number of Scans (ns): Typically 8-16 per increment, depending on the sample concentration.
-
Number of Increments (in the indirect dimension): 256-512 to achieve adequate resolution.
-
Relaxation Delay (d1): 1-2 seconds to allow for full relaxation of the spins.
-
Mixing Time (d8): This is a crucial parameter that is optimized to observe the desired NOE correlations. For small to medium-sized organic molecules, a mixing time of 500-800 ms is a good starting point. A series of experiments with varying mixing times can be performed to build up a reliable set of correlations.
-
3. Data Processing and Analysis:
-
The acquired 2D data is Fourier transformed in both dimensions.
-
The resulting 2D spectrum is phased and baseline corrected.
-
Cross-peaks in the NOESY spectrum, which appear off the diagonal, indicate NOE correlations between the corresponding protons on the horizontal and vertical axes.
-
The intensity of the cross-peaks is related to the inverse sixth power of the distance between the protons.
Single-Crystal X-ray Diffraction
This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.
1. Crystal Growth:
-
High-quality single crystals are essential for a successful X-ray diffraction experiment.
-
A common method is slow evaporation of a saturated solution of the annulation product in a suitable solvent or solvent mixture.
-
Other techniques include vapor diffusion and slow cooling of a saturated solution.
-
The ideal crystal should be well-formed, transparent, and have dimensions of approximately 0.1-0.5 mm in each direction.
2. Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.
-
The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam.
-
A detector records the positions and intensities of the diffracted X-ray beams.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group).
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and their thermal parameters are refined against the experimental data using least-squares methods.
-
For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.
Visualizing the Workflows
The following diagrams illustrate the logical steps involved in determining the stereochemistry of an annulation product using NMR and X-ray crystallography.
Conclusion
Both NMR spectroscopy and X-ray crystallography are indispensable tools for the stereochemical confirmation of annulation products. NMR, through NOE analysis, provides crucial information about the relative stereochemistry of molecules in their solution-state conformation. X-ray crystallography offers an unparalleled level of detail, providing the absolute three-dimensional structure of a molecule in the solid state. The choice of technique, or often the complementary use of both, is a critical step in the rigorous characterization of novel chemical entities, particularly in the context of drug discovery and development where stereochemistry dictates biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. search.library.berkeley.edu [search.library.berkeley.edu]
- 4. Reduction and stereochemical studies through n.m.r. and X-ray techniques of indolo[2,1-b]quinazolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. The ideal auxiliary should be readily available, easy to attach and remove, and, most importantly, provide high levels of stereocontrol in the desired transformation. This guide offers an objective comparison of three widely used classes of chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides—in two fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions. The performance of each auxiliary is evaluated based on reported yields and diastereoselectivities, with detailed experimental protocols provided for key examples.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation of enolates is a powerful method for the stereoselective formation of α-substituted carbonyl compounds. The choice of chiral auxiliary plays a pivotal role in determining the facial selectivity of the incoming electrophile.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-propionyl imide | Benzyl bromide | 99:1 | 90-95 |
| N-propionyl imide | Allyl iodide | >97:3 | 85 | |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | N-propionyl imide | Methyl iodide | >99:1 | 95 |
| N-propionyl imide | Ethyl iodide | 98:2 | 96 | |
| (1R,2R)-(+)-Pseudoephedrine (Myers' Auxiliary) | N-propionyl amide | Benzyl bromide | >99:1 | 99[1] |
| N-propionyl amide | Methyl iodide | ≥99:1 | 92[1] |
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl units, which are common motifs in natural products and pharmaceuticals. The chiral auxiliaries evaluated here demonstrate excellent stereocontrol, leading predominantly to the syn-aldol product.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-propionyl imide | Isobutyraldehyde | >99:1 | 85 |
| N-propionyl imide | Benzaldehyde | 98:2 | 80 | |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | N-propionyl imide | Isobutyraldehyde | 99:1 | 90 |
| N-propionyl imide | Pivalaldehyde | >99:1 | 88 |
Experimental Workflow
The general strategy for employing a chiral auxiliary in asymmetric synthesis involves three key stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the enantiomerically enriched product.
References
Safety Operating Guide
Proper Disposal of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a common intermediate in pharmaceutical synthesis. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Immediate Safety Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. The toxicological properties of this material have not been fully investigated.[1] It may cause eye, skin, and respiratory tract irritation.[1]
Personal Protective Equipment (PPE): A comprehensive assessment of necessary PPE should be conducted before beginning any disposal procedure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | To prevent eye irritation from dust or splashes.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing. | To prevent skin exposure and potential irritation.[1] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dusty conditions are generated. | To prevent respiratory tract irritation from inhalation of the powder form of the chemical.[1] |
Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant. Always adhere to national and local regulations for chemical waste.
Step-by-Step Disposal Procedure:
-
Container Management: Keep the chemical in its original, tightly closed container.[1] Do not mix it with other waste materials. This prevents unforeseen chemical reactions and ensures proper identification for waste handlers.
-
Waste Collection:
-
Labeling: Clearly label the waste container with the chemical name: "this compound" and any relevant hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances, until it can be collected by a licensed chemical waste disposal contractor.[1]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure Adequate Ventilation: Immediately increase ventilation in the affected area.[1]
-
Containment: Sweep up the spilled material.[1]
-
Collection: Place the collected material into a suitable container for disposal.[1]
-
Decontamination: Clean the affected area thoroughly.
-
Avoid Dust: Take measures to avoid generating dusty conditions during cleanup.[1]
Visualized Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
This guide provides critical safety and logistical information for the handling and disposal of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a compound commonly used in pharmaceutical and chemical research. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the integrity of research activities.
Chemical Identifier:
| Compound Name | This compound |
| Synonyms | (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione, (+)-7,7a-Dihydro-7alpha, beta-methyl-1,5(6H)-indandione, (S)-(+)-Hajos-Parrish diketone, (S)-Hajos dione, (S)-Hajos ketone, (S)-Hajos-Wiechert ketone |
| CAS Number | 17553-86-5 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Form | Solid |
| Melting Point | 57-64 °C |
| Storage Temperature | 0-8°C |
Hazard Identification:
This compound is classified as hazardous. The signal word for this chemical is Danger .[1]
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Skin Sensitization | 1 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Not generally required if containers are sealed and intact. | Laboratory coat |
| Weighing and Aliquoting (in a fume hood) | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Dust mask type N95 (US) or equivalent | Laboratory coat |
| Syntheses and Reactions (in a fume hood) | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Not generally required if performed in a certified chemical fume hood. | Laboratory coat |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Air-purifying respirator with appropriate cartridges | Chemical-resistant apron or coveralls |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Not generally required if waste containers are properly sealed. | Laboratory coat |
Operational Plan
A systematic approach to handling this chemical is crucial for minimizing risk. The following workflow outlines the key steps from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
